Imidazo[1,2-a]pyridin-2-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-52-6 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic organic compound featuring the versatile imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This bicyclic aromatic system, with its unique electronic properties and synthetic accessibility, has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and known reactivity. Detailed experimental protocols and visual diagrams of synthetic pathways are included to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties
The chemical and physical properties of this compound are intrinsically linked to its fused aromatic ring system and the reactive hydroxyl group at the 2-position. While comprehensive experimental data for the parent molecule is not extensively compiled in single sources, data from closely related analogs and general knowledge of the imidazo[1,2-a]pyridine class provide a strong basis for understanding its characteristics.
Physical Properties
Quantitative data for imidazo[1,2-a]pyridine and its derivatives are summarized below. Direct experimental values for this compound are limited, with data often derived from computational models or from substituted analogs.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Melting Point | 140 °C (413 K) for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | [4] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectral data for the imidazo[1,2-a]pyridine scaffold.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridines are characteristic, reflecting the electron distribution within the fused ring system.
| ¹H NMR | Expected Chemical Shift (ppm) | Notes |
| Pyridine Ring Protons | 6.7 - 9.0 | The exact shifts are dependent on substitution and the position on the pyridine ring.[5] |
| Imidazole Ring Proton | ~7.5 | Typically a singlet, its position can be influenced by substituents.[6] |
| -CH₂- (Methanol) | ~4.5 - 5.0 | A singlet, deshielded by the aromatic ring and the oxygen atom. |
| -OH (Methanol) | Variable | Broad singlet, position is dependent on solvent and concentration. |
| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |
| C2 | ~145 | Carbon bearing the methanol group. |
| C3 | ~110 | |
| C5 | ~124 | |
| C6 | ~112 | |
| C7 | ~126 | |
| C8 | ~117 | |
| C8a (Bridgehead) | ~143 | |
| -CH₂- (Methanol) | ~55-60 |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 (broad) | Characteristic of the alcohol hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C=N and C=C Stretches | 1450-1650 | Vibrations from the fused aromatic rings. |
| C-O Stretch | 1000-1260 | Associated with the primary alcohol. |
1.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 148. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments thereof.
| m/z | Proposed Fragment |
| 148 | [M]⁺ |
| 131 | [M-OH]⁺ |
| 119 | [M-CH₂OH]⁺ |
Synthesis and Reactivity
The synthesis of this compound typically involves the construction of the core imidazo[1,2-a]pyridine ring system followed by modification at the 2-position, or direct introduction of a functionalized side chain.
Synthetic Pathways
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] For the synthesis of this compound, a precursor such as ethyl bromopyruvate can be used, followed by reduction of the resulting ester.
Caption: General synthetic scheme for this compound.
Reactivity
The reactivity of this compound is dominated by two main features: the electron-rich imidazo[1,2-a]pyridine nucleus and the primary alcohol functional group.
-
Reactions of the Imidazo[1,2-a]pyridine Ring: The ring system is susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most common site for functionalization.[5]
-
Reactions of the Methanol Group: The hydroxyl group can undergo standard alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives. A recent study has also shown that the imidazo[1,2-a]pyridine ring itself can undergo oxidative cleavage to form α-ketoesters in the presence of an alcohol and an oxidant.[8]
Caption: Key reactions of the C2-methanol group.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[4]
Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak base such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction to this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C and add a solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Extraction and Purification: Filter the resulting solid and wash with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents, with many derivatives exhibiting potent anticancer activity.[1][2][9][10] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][10][11]
While the specific biological target of this compound has not been definitively identified in the literature, studies on structurally similar imidazo[1,2-a]pyridines provide a strong indication of its potential mechanism of action. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by modulating the p53 and PI3K/Akt/mTOR signaling pathways.[2][11][12] A proposed mechanism involves the upregulation of tumor suppressor proteins like p53 and p21, leading to cell cycle arrest, and the activation of the extrinsic apoptosis pathway through caspases.[12]
Caption: A potential signaling pathway for imidazo[1,2-a]pyridine-induced apoptosis.
Conclusion
This compound is a molecule of significant interest due to its embedment of the pharmacologically important imidazo[1,2-a]pyridine scaffold. Its synthesis is achievable through established organic chemistry methodologies, and its chemical properties make it a versatile building block for further derivatization. The reactivity of both the heterocyclic core and the C2-methanol group offers numerous possibilities for creating libraries of novel compounds for drug discovery. While further studies are needed to elucidate the specific biological targets and mechanisms of action of this compound itself, the wealth of data on related compounds strongly suggests its potential as a valuable lead structure in the development of new therapeutics, particularly in the area of oncology. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule.
References
- 1. chemmethod.com [chemmethod.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Imidazo[1,2-a]pyridin-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound Imidazo[1,2-a]pyridin-2-ylmethanol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Illustrative)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-5 |
| ~7.60 | d | 1H | H-8 |
| ~7.50 | s | 1H | H-3 |
| ~7.15 | t | 1H | H-7 |
| ~6.75 | t | 1H | H-6 |
| ~4.80 | s | 2H | -CH₂OH |
| ~3.50 | br s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-2 |
| ~145.0 | C-8a |
| ~126.0 | C-5 |
| ~124.0 | C-7 |
| ~117.0 | C-8 |
| ~112.0 | C-6 |
| ~110.0 | C-3 |
| ~58.0 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1630 | Strong | C=N stretch (imidazole ring) |
| ~1500 | Medium | C=C stretch (aromatic rings) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI)
| m/z | Ion |
| 149.0709 | [M+H]⁺ |
| 171.0529 | [M+Na]⁺ |
Molecular Formula: C₈H₈N₂O Monoisotopic Mass: 148.0637 g/mol [4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for imidazo[1,2-a]pyridine derivatives and can be adapted for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with electrospray ionization.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[2]
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final characterization of a chemical compound.
References
Crystal Structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a compound of interest in medicinal chemistry due to the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. This document outlines the key crystallographic data, experimental methodologies, and structural features of the title compound, presenting a comprehensive resource for researchers in drug design and materials science.
Molecular Structure and Conformation
The molecule, with the chemical formula C₉H₁₀N₂O, consists of a fused imidazo[1,2-a]pyridine ring system with a methyl group substituted at the 5-position and a methanol group at the 2-position. The imidazo[1,2-a]pyridine moiety is nearly planar, with a root-mean-square deviation of 0.024 Å from the mean plane.[1][2] The methanol group is oriented almost perpendicularly to this plane. This is quantified by the C-C-C-O and N-C-C-O torsion angles of 80.04(16)° and -96.30(17)° respectively.[1][2]
Crystallographic Data
The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. A summary of the crystal data and refinement parameters is provided in Table 1.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical formula | C₉H₁₀N₂O |
| Formula weight | 162.19 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 7.3637 (2) Å |
| b | 8.1589 (2) Å |
| c | 8.3966 (2) Å |
| α | 62.355 (1)° |
| β | 67.291 (2)° |
| γ | 88.386 (2)° |
| Volume | 405.14 (2) ų |
| Z | 2 |
| Density (calculated) | 1.329 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| Crystal size | 0.38 x 0.32 x 0.27 mm |
| Data collection and refinement | |
| Diffractometer | Bruker X8 APEX |
| Reflections collected | 10226 |
| Independent reflections | 2089 [R(int) = 0.019] |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.123 |
| Goodness-of-fit on F² | 1.04 |
Intermolecular Interactions and Crystal Packing
The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions.[1][2] Molecules form inversion dimers through O-H···N hydrogen bonds, creating an R²₂(10) ring motif. These dimers are further connected by C-H···O hydrogen bonds, which also form R²₂(10) rings, resulting in the formation of ribbons that propagate along the direction.[1][2] These ribbons are then linked into a three-dimensional architecture by π-π interactions between the imidazo[1,2-a]pyridine rings, with centroid-centroid distances ranging from 3.4819(8) to 3.7212(8) Å.[1]
| Table 2: Hydrogen Bond Geometry (Å, °) | ||||
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| O1—H1···N1ⁱ | 0.82 | 1.98 | 2.7734 (17) | 163 |
| C6—H6···O1ⁱⁱ | 0.93 | 2.55 | 3.4395 (18) | 160 |
Symmetry codes: (i) -x+1, -y+2, -z; (ii) -x, -y+2, -z+1.
Experimental Protocols
Synthesis
The synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is a two-step process.[2]
Step 1: Synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
-
6-methylpyridin-2-amine is condensed with ethyl bromopyruvate in boiling methanol.
-
The mixture is heated at 343 K for 4 hours.
-
The reaction is then neutralized at 273 K with sodium carbonate (Na₂CO₃).
-
The product is extracted with dichloromethane.
-
The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (60% yield).
Step 2: Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
-
The ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from Step 1 is reduced using lithium aluminum hydride (LiAlH₄) in methanol at room temperature for 2 hours.
-
The resulting solid is recrystallized from ethanol to afford colorless crystals of the title compound with a 67% yield and a melting point of 413 K.[2]
X-ray Crystallography
Single crystals of suitable quality were selected for X-ray diffraction analysis.
-
Data Collection : A Bruker X8 APEX diffractometer was used for data collection at a temperature of 296 K, employing Mo Kα radiation (λ = 0.71073 Å).[2] A total of 10226 reflections were measured.[2]
-
Data Reduction : The collected data was reduced using the SAINT program.[2]
-
Structure Solution and Refinement : The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Logical Relationships in Crystal Packing
The hierarchical organization of the crystal structure is a result of specific, directional intermolecular forces. This can be visualized as a stepwise assembly process.
References
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals. Notable drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Olprinone (for acute heart failure) feature this bicyclic system, highlighting its biological significance. This guide provides a comprehensive, in-depth overview of a reliable and commonly employed synthetic route to produce imidazo[1,2-a]pyridin-2-ylmethanol, a valuable building block for drug discovery, starting from the readily available 2-aminopyridine.
This document details a robust two-step synthetic strategy, providing detailed experimental protocols, tabulated quantitative data for easy comparison, and process diagrams to illustrate the workflow and chemical transformations.
Overall Synthetic Strategy
The most direct and widely applicable synthesis of this compound from 2-aminopyridine involves a two-step process:
-
Cyclocondensation: Reaction of 2-aminopyridine with an α-halocarbonyl compound, specifically ethyl bromopyruvate, to construct the imidazo[1,2-a]pyridine ring system and install an ester group at the C2 position.
-
Reduction: Subsequent reduction of the ethyl ester functionality to the corresponding primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).
This strategy offers high yields and a straightforward purification process, making it suitable for laboratory-scale synthesis and further derivatization.
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
The formation of the imidazo[1,2-a]pyridine core is achieved via a classic cyclocondensation reaction, sometimes referred to as a variation of the Tchichibabin reaction. The pyridine nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate. The exocyclic amino group then participates in an intramolecular cyclization, followed by dehydration to yield the aromatic bicyclic system.
Experimental Protocol
This protocol is adapted from procedures reported for the synthesis of substituted imidazo[1,2-a]pyridine-2-carboxylates.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq).
-
Solvent and Reagents: Add anhydrous ethanol or tetrahydrofuran (THF) to dissolve the 2-aminopyridine. To this solution, add ethyl bromopyruvate (1.0-1.1 eq). For reactions in ethanol, sodium bicarbonate (NaHCO₃) (1.0-1.2 eq) can be added as a mild base to neutralize the HBr generated.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-40 hours, depending on the specific substrate and solvent used.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (sodium bromide) has formed, filter it off.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to afford pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Data Summary: Cyclocondensation Reaction
| Starting Materials | Reagents & Solvents | Temperature | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine, Ethyl bromopyruvate | Ethanol (reflux) | Reflux | Not specified | Good | [3] |
| 5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvate | NaHCO₃, Ethanol | Reflux | Not specified | 65% | [1] |
| 2-Aminopyridin-3-ol, Ethyl bromopyruvate | THF | Reflux | 40 | 38% | [2] |
| 2-Aminopyridine, Ethyl bromopyruvate | Dioxane | Reflux | Not specified | Good | [3] |
Step 2: Reduction of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
The ester group at the C2 position is readily reduced to a primary alcohol using lithium aluminium hydride (LiAlH₄), a powerful and effective reducing agent for esters.[4] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, ultimately leading to the desired alcohol after an aqueous work-up.
Experimental Protocol
This protocol is a general procedure for the LiAlH₄ reduction of esters to alcohols.
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminium hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all the starting material is consumed (typically 1-4 hours).
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Caution: The quenching process is highly exothermic and evolves hydrogen gas. It must be performed slowly and carefully in a fume hood.
-
Sequentially and dropwise, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up.
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Data Summary: Reduction Reaction
| Starting Material | Reagents & Solvents | Temperature (°C) | Yield (%) | Reference |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | LiAlH₄ (1.1 eq), THF | -30 to RT | 52% | General procedure adaptation |
| General Ester | LiAlH₄, THF or Diethyl Ether | 0 to Reflux | 70-95% | [4] |
Visualizations: Workflow and Mechanism
To clarify the synthetic process, the following diagrams illustrate the overall workflow and the proposed reaction mechanism for the initial cyclization step.
Figure 1. Overall two-step synthetic workflow for the preparation of this compound.
Figure 2. Simplified reaction mechanism for the formation of the imidazo[1,2-a]pyridine ring system.
References
An In-depth Technical Guide to the Formation of the Imidazo[1,2-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of the primary synthetic routes to the imidazo[1,2-a]pyridine core, detailing the underlying mechanisms, experimental protocols, and comparative quantitative data.
Classical Synthetic Strategies
Tschitschibabin Reaction
The Tschitschibabin reaction, first reported in 1925, is a foundational method for the synthesis of imidazo[1,2-a]pyridines.[1] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[1][2]
Mechanism of the Tschitschibabin Reaction:
The reaction proceeds through a two-step mechanism. The first step is the formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered imidazole ring fused to the pyridine ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine.
Mechanism of the Tschitschibabin Reaction.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
A mixture of 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.[3]
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | Ethanol, reflux, 4-6h | 85-95 | [3] |
| 2-Amino-5-methylpyridine | 2-Chloroacetophenone | DMF, 80 °C, 3h | 92 | [4] |
| 2-Aminopyridine | Bromoacetaldehyde | Sealed tube, 150-200 °C | Low | [1] |
Table 1. Quantitative data for the Tschitschibabin Reaction.
Ortoleva-King Reaction
Mechanism of the Ortoleva-King Reaction:
The reaction is believed to proceed through the in situ formation of an α-iodoketone. The acetophenone is first enolized, and the enol then reacts with iodine to form the α-iodo intermediate. This intermediate then undergoes a Tschitschibabin-type condensation with the 2-aminopyridine to yield the final product.
Mechanism of the Ortoleva-King Reaction.
Experimental Protocol: One-pot Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
A mixture of the respective 2-aminopyridine (2.3 equiv) and acetophenone (1.0 equiv) is heated to 110 °C. To this molten mixture, iodine (1.2 equiv) is added portion-wise. The reaction is stirred at 110 °C for 4 hours. After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated to 100 °C for 1 hour. The resulting precipitate is filtered, washed with water, and dried to give the crude imidazo[1,2-a]pyridine, which can be further purified by recrystallization or column chromatography.[5][6]
| 2-Aminopyridine | Acetophenone | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | Neat, I2, 110 °C, 4h; then NaOH(aq), 100 °C, 1h | 40-60 | [5][6] |
| 2-Aminopyridine | 4'-Hydroxyacetophenone | Neat, I2, 110 °C, 4h; then NaOH(aq), 100 °C, 1h | 55 | [5] |
| 2-Amino-4-methylpyridine | Acetophenone | Neat, I2, 110 °C, 4h; then NaOH(aq), 100 °C, 1h | 58 | [5] |
Table 2. Quantitative data for the Ortoleva-King Reaction.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and operational simplicity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8]
Groebke–Blackburn–Bienaymé (GBB) Reaction
This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7][9]
Mechanism of the Groebke–Blackburn–Bienaymé Reaction:
The reaction is initiated by the condensation of the 2-aminopyridine and the aldehyde to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine to generate a nitrilium ion intermediate. Subsequent intramolecular cyclization and proton transfer lead to the formation of the 3-aminoimidazo[1,2-a]pyridine.
Mechanism of the Groebke–Blackburn–Bienaymé Reaction.
Experimental Protocol: Synthesis of 3-Aminoimidazo[1,2-a]pyridines
To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in methanol (5 mL), the isocyanide (1.0 mmol) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%) are added. The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.[7][9]
| Aldehyde | Isocyanide | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | tert-Butyl isocyanide | NH4Cl | MeOH, rt | 58-69 | [8] |
| Furfural | Cyclohexyl isocyanide | Phenylboronic acid | H2O, 60 °C, USI | 86 | [7] |
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | MeOH, 60 °C, MW | 89 | [10] |
Table 3. Quantitative data for the Groebke–Blackburn–Bienaymé Reaction.
Modern Synthetic Approaches
Recent advancements have focused on the development of more efficient, sustainable, and versatile methods for the synthesis of imidazo[1,2-a]pyridines, including metal-catalyzed cross-coupling reactions and one-pot procedures.
Copper-Catalyzed Synthesis from Nitroolefins
A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant.[11] This method offers a green and efficient route to a variety of substituted imidazo[1,2-a]pyridines.
Experimental Protocol: Cu(I)-Catalyzed Synthesis
A mixture of 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%) in DMF (3 mL) is stirred at 80 °C under an air atmosphere for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired product.[11]
| 2-Aminopyridine | Nitroolefin | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | β-Nitrostyrene | CuBr | DMF, 80 °C, Air | 90 | [11] |
| 2-Amino-5-methylpyridine | β-Nitrostyrene | CuBr | DMF, 80 °C, Air | 85 | [11] |
| 2-Aminopyridine | 1-Nitro-2-phenylethylene | CuI | Toluene, reflux | 82 | [12] |
Table 4. Quantitative data for Copper-Catalyzed Synthesis from Nitroolefins.
One-Pot Synthesis from Aldehydes, Alkynes, and 2-Aminopyridines
A copper-catalyzed three-component reaction of an aldehyde, a terminal alkyne, and a 2-aminopyridine provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[1]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
To a mixture of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and terminal alkyne (1.2 mmol) in toluene (5 mL) is added CuI (5 mol%). The reaction mixture is stirred at 110 °C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired imidazo[1,2-a]pyridine.[1]
| Aldehyde | Alkyne | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Phenylacetylene | CuI | Toluene, 110 °C, 12h | 88 | [1] |
| 4-Chlorobenzaldehyde | Phenylacetylene | CuI | Toluene, 110 °C, 12h | 92 | [1] |
| Benzaldehyde | 1-Hexyne | InBr3 | Toluene, reflux | 85 | [13] |
Table 5. Quantitative data for Copper-Catalyzed Three-Component Synthesis.
Conclusion
The synthesis of the imidazo[1,2-a]pyridine ring system has evolved significantly from classical condensation reactions to highly efficient multicomponent and transition-metal-catalyzed methodologies. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The methods outlined in this guide provide a robust toolkit for researchers in academia and industry to access a diverse range of imidazo[1,2-a]pyridine derivatives for various applications. The continuous development of novel, more sustainable, and atom-economical synthetic strategies will undoubtedly further expand the chemical space and utility of this important heterocyclic scaffold.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the multifaceted pharmacological landscape of imidazo[1,2-a]pyridine derivatives, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their significant therapeutic potential. From anticancer and antimicrobial to anti-inflammatory and central nervous system activities, this document consolidates key quantitative data, detailed experimental protocols, and critical signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This versatile core structure has been successfully incorporated into several marketed drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer), underscoring its therapeutic relevance.[1] The continued exploration of novel derivatives has unveiled a wealth of pharmacological properties, positioning imidazo[1,2-a]pyridines as a fertile ground for the discovery of new therapeutic agents. This guide delves into the core biological activities of these derivatives, presenting a consolidated resource for researchers in the field.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[4] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various imidazo[1,2-a]pyridine derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against numerous cancer cell lines. A summary of representative data is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [5][6] |
| WM115 (Melanoma) | 9.7 - 44.6 | [5][6] | |
| HeLa (Cervical) | 9.7 - 44.6 | [5][6] | |
| IP-5 | HCC1937 (Breast) | 45 | [7][8][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7][8][9] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7][8][9] |
| Compound 8 | HeLa (Cervical) | 0.34 | [1] |
| MDA-MB-231 (Breast) | 0.32 | [1] | |
| ACHN (Renal) | 0.39 | [1] | |
| HCT-15 (Colon) | 0.31 | [1] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [1] |
| HCT-15 (Colon) | 0.30 | [1] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [10][11][12] |
| HepG2 (Hepatocellular) | 13 | [10][11][12] | |
| MCF-7 (Breast) | 11 | [10][11][12] | |
| A375 (Melanoma) | 11 | [10][11][12] |
Key Signaling Pathways in Anticancer Activity
Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[13][14] Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5][6] Inhibition of Akt and/or mTOR leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5]
STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are key players in chronic inflammation, a process strongly linked to cancer development and progression.[4][15] Certain imidazo[1,2-a]pyridine derivatives have been found to suppress these pathways, leading to reduced expression of pro-inflammatory and pro-survival genes.[4][16]
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][17][18][19]
-
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of imidazo[1,2-a]pyridine derivatives on the expression and phosphorylation status of proteins in signaling pathways like Akt/mTOR.[20][21][22][23][24]
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, mTOR, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][5][7][10]
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
The resulting data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[25]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5h | Staphylococcus aureus (clinical strain) | 6.25 | [25] |
| Staphylococcus aureus (reference strain) | 3.125 | [25] | |
| Imidazo[4,5-b]pyridine derivatives | Various bacterial strains | >64 µM | [26] |
| Imidazo[4,5-b]pyridine derivative (6) | Escherichia coli | Inhibitory | [27] |
| Imidazo[1,2-a]pyridine analogues | Mycobacterium tuberculosis H37Rv | 0.05 - ≤100 | [28] |
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method
This is a standard method used to determine the MIC of an antimicrobial agent.[29]
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Imidazo[1,2-a]pyridine derivatives
-
Positive control (standard antibiotic) and negative control (broth only)
-
-
Protocol:
-
Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivatives in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the plate.
-
Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Antiviral Activity: A Potential New Frontier
Several imidazo[1,2-a]pyridine derivatives have demonstrated promising antiviral activity against a variety of viruses, including human cytomegalovirus (HCMV) and influenza virus.[30][31][32][33]
Quantitative Antiviral Activity Data
The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Compound A4 | Influenza A (PR8-PB2-Gluc) | 2.75 | [34] |
| Compound A4 | Influenza A (H1N1) | 3.19 | [34] |
| Compound A4 | Influenza A (H3N2) | 5.38 | [34] |
| Compound A4 | Influenza B (Yamagata) | 2.99 | [34] |
| Imidazo[1,2-a]pyridines (compounds 4, 15, 21) | Human Cytomegalovirus | High therapeutic index | [30] |
Experimental Protocol for Antiviral Activity Assessment
Plaque Reduction Assay
This is a standard virological assay used to quantify the number of infectious virus particles and to assess the antiviral activity of compounds.[35][36][37][38]
-
Materials:
-
Susceptible host cell line
-
Virus stock
-
Culture medium
-
Imidazo[1,2-a]pyridine derivatives
-
Overlay medium (containing a solidifying agent like agarose or carboxymethylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Protocol:
-
Seed host cells in multi-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the imidazo[1,2-a]pyridine derivative.
-
After an adsorption period, remove the virus inoculum and add the overlay medium.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize the plaques (areas of cell death).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
The EC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been demonstrated in various in vivo models of inflammation.[39][40]
In Vivo Model for Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.[8][12][13][15][41]
-
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Imidazo[1,2-a]pyridine derivatives
-
Positive control (e.g., indomethacin)
-
Pletysmometer or calipers to measure paw volume/thickness
-
-
Protocol:
-
Administer the imidazo[1,2-a]pyridine derivative or the positive control to the animals.
-
After a specific time, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.
-
Central Nervous System (CNS) Activity: Exploring Anxiolytic Potential
Certain imidazo[1,2-a]pyridine derivatives have shown activity in the central nervous system, particularly anxiolytic-like effects.
In Vivo Model for CNS Activity
Elevated Plus Maze (EPM) Test
The EPM is a standard behavioral test used to assess anxiety-like behavior in rodents.[4][6][9][11][42]
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Protocol:
-
Administer the imidazo[1,2-a]pyridine derivative or a control substance to the animals.
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide array of biological activities. The data and protocols compiled in this technical guide provide a solid foundation for researchers to further explore the potential of these compounds. The continued investigation into their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and effective drugs for a multitude of diseases.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. protocols.io [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. inotiv.com [inotiv.com]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 36. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 37. benchchem.com [benchchem.com]
- 38. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 39. researchgate.net [researchgate.net]
- 40. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibi… [ouci.dntb.gov.ua]
- 41. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 42. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine is a vital heterocyclic scaffold in medicinal chemistry and materials science. It consists of a pyridine ring fused with an imidazole ring, forming a π-conjugated bicyclic structure that serves as the core for numerous marketed drugs, including Zolpidem, Alpidem, and Olprinone.[1][2][3] Beyond their wide-ranging biological activities, from anticancer to anti-inflammatory properties, these compounds have garnered significant attention for their intriguing photophysical properties.[1][2]
The inherent fluorescence of the imidazo[1,2-a]pyridine core, stemming from its rigid, π-conjugated system, makes it an excellent fluorophore.[1] These luminescent characteristics are highly tunable through synthetic modification, allowing for the development of compounds with tailored absorption and emission profiles. This adaptability has led to their application in diverse fields such as chemical sensing, organic light-emitting diodes (OLEDs), photocatalysis, and biological imaging.[1][4][5] This guide provides an in-depth overview of the core photophysical properties of imidazo[1,2-a]pyridine derivatives, summarizes quantitative data, details common experimental protocols, and illustrates key structure-property relationships.
Core Photophysical Concepts
The fluorescence of imidazo[1,2-a]pyridines is governed by the absorption of light, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁), followed by the radiative relaxation back to the ground state.
-
Absorption and Emission: Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption in the UV or near-UV region and emit fluorescence in the violet-blue region of the electromagnetic spectrum.[1] The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are highly dependent on the molecular structure and the solvent environment.
-
Stokes Shift: The difference between the peak absorption and peak emission wavelengths is known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications as it facilitates the separation of the emission signal from the excitation light, improving sensitivity.[6]
-
Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[7] Imidazo[1,2-a]pyridine derivatives have been reported with quantum yields ranging from moderate to very high, often influenced by substituents on the heterocyclic core.[1][8]
-
Influence of Substituents: The photophysical properties can be systematically tuned by introducing different functional groups.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), generally lead to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra and can enhance fluorescence intensity.[1]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), often cause a blue-shift or can quench fluorescence.[1][9]
-
Extended π-conjugation , by adding aromatic rings (e.g., phenyl or naphthyl groups), typically results in a significant red-shift and an increase in the fluorescence quantum yield.[1]
-
Quantitative Photophysical Data
The following tables summarize the photophysical properties of various imidazo[1,2-a]pyridine derivatives reported in the literature.
Table 1: Photophysical Properties of Substituted Imidazo[1,2-a]pyridine Derivatives.
| Compound/Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|---|---|
| 2-(4'-Chlorophenyl)-3-hydroxymethyl- | DMSO | 340 | 385 | 45 | 0.49 | [10] |
| 2-(4'-Fluorophenyl)-3-hydroxymethyl- | DMSO | 338 | 383 | 45 | 0.61 | [10] |
| 2-(4'-Methylphenyl)-3-hydroxymethyl- | DMSO | 341 | 386 | 45 | 0.55 | [10] |
| 2-(4'-Methoxyphenyl)-3-hydroxymethyl- | DMSO | 342 | 402 | 60 | 0.52 | [10] |
| Fused Imidazo[1,2-a]pyridine Probe | CH₃CN/H₂O | 368 | 464 | 96 | 0.37 | [4] |
| V-Shaped bis-ImPy (4b) | CH₂Cl₂ | 321 | 363 | 42 | 0.81 | [5] |
| V-Shaped bis-ImPy (4c) | CH₂Cl₂ | 327 | 400 | 73 | 0.96 | [5] |
| V-Shaped bis-ImPy (5b) | CH₂Cl₂ | 322 | 363 | 41 | 0.77 | [5] |
| V-Shaped bis-ImPy (5c) | CH₂Cl₂ | 327 | 398 | 71 | 0.99 |[5] |
Table 2: Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|---|---|
| Compound 1 | DCM | 323 | 463 | 140 | 0.22 | [11] |
| Compound 2 | DCM | 378 | 465 | 87 | 0.22 | [11] |
| Compound 3 | DCM | 360 | 465 | 105 | 0.19 | [11] |
| Compound 4 | Acetonitrile | 358 | 436 | 78 | 0.13 | [8] |
| Compound 6 | Acetonitrile | 374 | 450 | 76 | 0.44 |[8] |
Structure-Property Relationships
The electronic nature of substituents and their position on the imidazo[1,2-a]pyridine core are critical for tuning the photophysical properties. This relationship can be visualized as a logical flow.
Caption: Logical flow of structure-property relationships in imidazo[1,2-a]pyridines.
Experimental Protocols
Accurate characterization of photophysical properties requires standardized experimental procedures.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a compound absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine compound in a spectroscopic grade solvent (e.g., DMSO, CH₂Cl₂, CH₃CN) at a concentration of approximately 1 mM.
-
Dilute the stock solution to a final concentration of 1-10 µM in a quartz cuvette with a 1 cm path length. The final absorbance at λ_max should ideally be between 0.1 and 1.0.
-
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Spectroscopy
This technique measures the emission spectrum of a fluorescent compound.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Use the same diluted sample prepared for UV-Vis absorption measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]
-
Measurement:
-
Set the excitation wavelength to the λ_abs determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength where emission is no longer observed.
-
Record the emission spectrum and identify the wavelength of maximum emission (λ_em).
-
To obtain the excitation spectrum, set the emission monochromator to λ_em and scan the excitation monochromator over the absorption range. The resulting excitation spectrum should be nearly identical to the absorption spectrum.[6]
-
Fluorescence Quantum Yield (Φ_F) Determination
The comparative method is most commonly used, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[7][12]
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or phenanthrene in ethanol (Φ_F = 0.125).[1][12]
-
Procedure:
-
Prepare a series of dilutions for both the sample and the standard compound in the same solvent.
-
Measure the absorbance at the excitation wavelength for all solutions. Ensure absorbance values are below 0.1.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the linear plots for the sample and standard, respectively.
-
η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
General Experimental Workflow
The characterization of a novel imidazo[1,2-a]pyridine derivative follows a systematic workflow from synthesis to data analysis.
Caption: Workflow for photophysical characterization of imidazo[1,2-a]pyridine compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04743C [pubs.rsc.org]
- 5. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sjsu.edu [sjsu.edu]
- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of imidazo[1,2-a]pyridin-2-ylmethanol, a key heterocyclic compound with significant potential in pharmaceutical development. Due to a notable lack of specific public data on this particular molecule, this document outlines the typical physicochemical properties of the broader imidazo[1,2-a]pyridine class of compounds. Furthermore, it details standardized experimental protocols for determining solubility and stability, offering a foundational framework for researchers. This guide also includes workflow diagrams generated using Graphviz to visually represent the logical steps in these experimental procedures.
Introduction to Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This fused heterocyclic system is of great interest due to its diverse pharmacological activities. The physicochemical properties of imidazo[1,2-a]pyridine derivatives, such as their solubility and stability, are critical parameters that influence their therapeutic efficacy, bioavailability, and formulation development. Understanding these characteristics is paramount for advancing new chemical entities from discovery to clinical application.
Solubility Profile
Qualitative Solubility Insights for Imidazo[1,2-a]pyridine Derivatives:
-
Aqueous Solubility: Generally, imidazo[1,2-a]pyridine derivatives exhibit a range of aqueous solubilities that are highly dependent on the nature and position of substituents on the bicyclic ring system. The presence of polar functional groups, such as the hydroxyl group in this compound, is expected to enhance aqueous solubility compared to the unsubstituted parent heterocycle.
-
Organic Solvent Solubility: Many imidazo[1,2-a]pyridine compounds demonstrate good solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Table 1: Anticipated Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Low to Moderate | The hydroxyl group improves aqueous solubility, but the heterocyclic core is largely non-polar. |
| Methanol | High | "Like dissolves like" - both are polar protic solvents. |
| Ethanol | High | Similar polarity to methanol. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Moderate to High | A common solvent for many organic compounds. |
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that affects its shelf-life, safety, and efficacy. Forced degradation studies are typically employed to understand the degradation pathways and to develop stability-indicating analytical methods.
General Stability Considerations for Imidazo[1,2-a]pyridines:
-
pH Stability: The stability of imidazo[1,2-a]pyridines can be pH-dependent. The fused imidazole ring contains a basic nitrogen atom, making the molecule susceptible to degradation under certain acidic or basic conditions.
-
Thermal Stability: Many heterocyclic compounds, including imidazo[1,2-a]pyridines, are relatively stable at ambient temperatures but may degrade at elevated temperatures.
-
Photostability: Exposure to light, particularly UV radiation, can induce photodegradation in aromatic and heterocyclic systems.
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis or ring opening may occur. |
| Neutral (e.g., pH 7) | High | Generally expected to be stable. |
| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Potential for base-catalyzed degradation. |
| Thermal (e.g., 60°C) | Moderate | Dependent on the duration of exposure. |
| Oxidative (e.g., 3% H₂O₂) | Moderate to Low | The heterocyclic ring may be susceptible to oxidation. |
| Photolytic (e.g., UV light) | Moderate to Low | Aromatic systems can be prone to photodegradation. |
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of solubility and stability of a compound such as this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or g/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under various stress conditions.
Protocol:
-
Sample Preparation: Solutions of this compound are prepared in appropriate solvents.
-
Stress Conditions: The solutions are subjected to the following conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C) for a set time.
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set time.
-
Oxidative: 3% H₂O₂ at room temperature for a set time.
-
Thermal: The solid compound and a solution are stored at an elevated temperature (e.g., 60°C).
-
Photolytic: The solid compound and a solution are exposed to a controlled light source (e.g., UV and visible light).
-
-
Time Points: Samples are collected at various time points throughout the study.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Mass Balance: An attempt is made to achieve mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial concentration.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data for this compound remains elusive in the public domain, the provided information on the general characteristics of the imidazo[1,2-a]pyridine class, along with detailed, standardized protocols and visual workflows, offers a robust starting point for its physicochemical characterization. The successful development of any pharmaceutical candidate relies on a thorough understanding of its solubility and stability, and the methodologies outlined herein provide a clear path for obtaining this critical information.
A Comprehensive Review of Synthetic Routes for the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of commercially available drugs and biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including hypnotic, anxiolytic, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth review of the principal synthetic strategies employed to construct this vital heterocyclic system, with a focus on classical methods, modern advancements, and practical experimental considerations.
Classical Synthetic Approaches
The foundational methods for the synthesis of imidazo[1,2-a]pyridines have been established for over a century and continue to be relevant in contemporary organic synthesis. These routes typically involve the cyclocondensation of 2-aminopyridines with various carbonyl-containing synthons.
The Tschitschibabin Reaction: A Gateway to 2-Aminopyridines
While not a direct method for the synthesis of the imidazo[1,2-a]pyridine core, the Tschitschibabin reaction is a fundamental transformation that provides the crucial 2-aminopyridine precursors. The reaction involves the amination of pyridine using sodium amide, typically in an inert solvent like xylene or toluene under heating.
The mechanism proceeds via a nucleophilic addition-elimination pathway, where the amide anion attacks the electron-deficient C2 position of the pyridine ring. The subsequent elimination of a hydride ion, which then reacts with an available proton source, leads to the aromatic 2-aminopyridine product.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides a direct route to 2-arylimidazo[1,2-a]pyridines through the reaction of 2-aminopyridines with aryl methyl ketones in the presence of iodine.[1] This method involves the in-situ generation of an α-iodoketone, which is then attacked by the nucleophilic nitrogen of the 2-aminopyridine. Subsequent cyclization and aromatization afford the desired product. Recent advancements have introduced metal-catalyzed variations of this reaction, enhancing its efficiency and substrate scope.[1]
| Entry | 2-Aminopyridine | Acetophenone | Yield (%) |
| 1 | 2-aminopyridine | 2'-hydroxyacetophenone | 58 |
| 2 | 2-aminopyridine | 4'-methoxyacetophenone | 55 |
| 3 | 2-aminopyridine | 4'-bromoacetophenone | 48 |
| 4 | 2-amino-4-methylpyridine | 2'-hydroxyacetophenone | 60 |
| 5 | 2-amino-5-bromopyridine | 2'-hydroxyacetophenone | 40 |
| 6 | 2-aminopyridine | 4'-(dimethylamino)acetophenone | 42 |
Table 1: Yields for the one-pot synthesis of various imidazo[1,2-a]pyridines via an Ortoleva-King reaction. Data sourced from Stasyuk, A. J., et al. (2012).[2][3][4]
A mixture of 2-aminopyridine (2.3 equivalents) and iodine (1.2 equivalents) is heated to 110 °C. To this molten mixture, 2'-hydroxyacetophenone (1.0 equivalent) is added, and the reaction is stirred at 110 °C for 4 hours. The reaction mixture is then cooled to 100 °C, and an excess of aqueous sodium hydroxide is added. The mixture is stirred for an additional hour at 100 °C. After cooling to room temperature, the product is extracted with an organic solvent, dried, and purified by column chromatography to yield the desired imidazo[1,2-a]pyridine.
Modern Synthetic Methodologies
Contemporary approaches to the synthesis of imidazo[1,2-a]pyridines often focus on improving efficiency, atom economy, and environmental friendliness. These methods include microwave-assisted synthesis and multicomponent reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. The synthesis of imidazo[1,2-a]pyridines is particularly amenable to microwave assistance, especially in the context of the condensation between 2-aminopyridines and α-haloketones.[5] Green chemistry principles are often incorporated by using environmentally benign solvents like water.[6]
| Entry | 2-Aminopyridine Derivative | α-Bromoketone | Yield (%) | Time (min) |
| 1 | 2-aminopyridine | 2-bromoacetophenone | 95 | 4 |
| 2 | 2-aminopyridine | 2-bromo-4'-methylacetophenone | 98 | 4 |
| 3 | 2-aminopyridine | 2-bromo-4'-chloroacetophenone | 96 | 4 |
| 4 | 4-methyl-2-aminopyridine | 2-bromoacetophenone | 92 | 4 |
| 5 | 5-chloro-2-aminopyridine | 2-bromoacetophenone | 88 | 4 |
Table 2: Yields for the microwave-assisted, one-pot synthesis of various imidazo[1,2-a]pyridines. Data sourced from Adib, M., et al. (2010).[7][8]
In a microwave-safe vessel, a mixture of 2-aminopyridine (1.2 mmol), 2-bromoacetophenone (1.0 mmol), and ammonium acetate (1.5 mmol) is subjected to microwave irradiation at 180 °C for 4 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the product is purified by column chromatography on silica gel to afford 2-phenylimidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[9]
This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a catalyst. The GBB reaction allows for the rapid generation of molecular diversity, making it a valuable tool in drug discovery.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-aminopyridine | Furfural | Cyclohexyl isocyanide | 86 |
| 2 | 2-amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 75 |
| 3 | 2-amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 67 |
| 4 | 2-amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 80 |
Table 3: Yields for the ultrasound-assisted Groebke-Blackburn-Bienaymé synthesis of various 3-aminoimidazo[1,2-a]pyridines. Data sourced from Corona-Díaz, A., et al. (2024).[10]
To a solution of the aldehyde (1.0 equivalent) in an appropriate solvent, the 2-aminopyridine (1.0 equivalent) and the isocyanide (1.0 equivalent) are added. A catalytic amount of a suitable acid catalyst (e.g., NH₄Cl) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) or subjected to an alternative energy source like ultrasound. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine. For the microwave-assisted variant, the reactants and catalyst are dissolved in a suitable solvent in a microwave-sealed tube and irradiated for a short period (e.g., 30 minutes) at a set temperature.[9]
Conclusion
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from its classical roots. While traditional methods like the Ortoleva-King reaction remain valuable, modern techniques such as microwave-assisted synthesis and multicomponent reactions offer enhanced efficiency, speed, and access to a broader range of derivatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. The methodologies outlined in this guide provide a robust toolkit for researchers and professionals engaged in the discovery and development of novel imidazo[1,2-a]pyridine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of Imidazo[1,2-a]pyridin-2-ylmethanol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors. This class of compounds has emerged as a significant scaffold in medicinal chemistry due to its broad spectrum of biological activities, particularly in oncology. The protocols and data presented herein are intended to guide researchers in the development and screening of novel kinase inhibitors based on this privileged heterocyclic core.
Introduction to Imidazo[1,2-a]pyridines as Kinase Inhibitors
The Imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system present in several clinically used drugs.[1][2] In the context of oncology, these derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[3][4] Key kinase targets for this scaffold include those in the PI3K/Akt/mTOR pathway, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like c-Met and VEGFR2, making them promising candidates for targeted cancer therapy.[5][6][7][8]
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The most common and versatile method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, such as 2-bromoacetophenone.[3][4][9] This one-step reaction provides a straightforward route to a diverse library of derivatives.
Experimental Protocol: General Synthesis
This protocol describes the synthesis of a 2,6-disubstituted imidazo[1,2-a]pyridine derivative.
Materials:
-
5-substituted-2-aminopyridine (1.0 equiv)
-
Substituted 2-bromoacetophenone (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the 5-substituted-2-aminopyridine in ethanol, add the substituted 2-bromoacetophenone.
-
Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for 8-12 hours. Progress can be monitored using thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine derivative.
-
Characterize the final compound using NMR, mass spectrometry, and elemental analysis.[10][11]
Alternative, greener synthetic routes, such as the Groebke–Blackburn–Bienaymé three-component reaction, have also been developed to efficiently generate these scaffolds.[12]
Application as Kinase Inhibitors: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against kinases in critical oncogenic signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is hyperactivated in many cancers and controls cell growth, proliferation, and survival.
Certain derivatives effectively inhibit key kinases in this pathway, such as PI3Kα, Akt, and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[5][13]
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the inhibitory activities of representative Imidazo[1,2-a]pyridine derivatives against various protein kinases.
Table 1: Inhibition of PI3K/mTOR Pathway Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Target Cancer Cells | Cell Proliferation IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 2.8 | HeLa | 0.21 | [5] |
| 1,2,4-Oxadiazole-substituted imidazo[1,2-a]pyridine | PI3Kα | 2.0 | T47D Breast Cancer | >10 | [5] |
| Compound 15a | PI3K/mTOR | Potent dual inhibitor | HCT116 / HT-29 | Not specified | [6] |
| Compound 6 | Akt/mTOR Pathway | Not specified | A375 Melanoma, HeLa | 9.7 - 44.6 |[5] |
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs)
| Compound | Target Kinase | IC₅₀ (nM) | Target Cells | Cell Proliferation IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Compound 26 | c-Met | 1.9 | MKN45 (c-Met addicted) | 5.0 | [7] |
| Compound 26 | VEGFR2 | 2.2 | HUVEC (VEGF-stimulated) | 1.8 |[7] |
Table 3: Inhibition of Other Kinase Families
| Compound | Target Kinase | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| Compound 4c | CLK1 | 0.7 | - | [3][4] |
| Compound 4c | DYRK1A | 2.6 | - | [3][4] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin 10b & 10c | CDK4/6 | Low nanomolar range | Potent antiproliferative activity | [8] |
| Compound 40b | PvPI4K | 0.032 | Antimalarial activity | [14] |
| Compound 40b | PfPKG | 2.210 | Antimalarial activity |[14] |
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase using an ATP competition assay format.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test Compound (Imidazo[1,2-a]pyridine derivative) dissolved in DMSO
-
Adenosine-5'-triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)
-
Microplate reader (Luminescence or Fluorescence)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Add the peptide substrate and ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oceanomics.eu [oceanomics.eu]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. chemmethod.com [chemmethod.com]
- 11. chemmethod.com [chemmethod.com]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. ul.netd.ac.za [ul.netd.ac.za]
Application Notes and Protocols: Imidazo[1,2-a]pyridin-2-ylmethanol as a Versatile Precursor for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this scaffold have emerged as promising candidates for anticancer drug development due to their potent inhibitory effects on various cancer cell lines, including those of the breast, liver, colon, lung, and melanoma.[3][4][5] These compounds exert their anticancer effects through the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and by inducing cell cycle arrest and apoptosis.[1][6][7] This document provides detailed application notes and protocols on the use of Imidazo[1,2-a]pyridin-2-ylmethanol as a key precursor for the synthesis of novel anticancer agents.
This compound offers a strategic starting point for chemical diversification. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, providing a handle for the introduction of various pharmacophores through reactions like amide bond formation or the Groebke–Blackburn–Bienaymè (GBB) reaction. This versatility allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anticancer compounds.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| HB9 | A549 (Lung) | 50.56 | Cisplatin | 53.25 |
| HB10 | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 |
| 15d | A375P (Melanoma) | <0.06 | - | - |
| 17e | A375P (Melanoma) | <0.06 | - | - |
| 18c | A375P (Melanoma) | <0.06 | - | - |
| 18h | A375P (Melanoma) | <0.06 | - | - |
| 18i | A375P (Melanoma) | <0.06 | - | - |
| IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - |
| IP-7 | HCC1937 (Breast) | 79.6 | - | - |
| 12b | Hep-2 (Larynx) | 11 | Doxorubicin | - |
| 12b | HepG2 (Liver) | 13 | Doxorubicin | - |
| 12b | MCF-7 (Breast) | 11 | Doxorubicin | - |
| 12b | A375 (Melanoma) | 11 | Doxorubicin | - |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Core Structure
A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine with an α-haloketone.
Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol) in ethanol (10 mL).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Add an excess of diethyl ether to precipitate the product.
-
Filtration and Washing: Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-imidazo[1,2-a]pyridine.
Derivatization from this compound
The following diagram illustrates a proposed synthetic workflow starting from this compound to generate diverse anticancer candidates.
Caption: Synthetic pathways from this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay for Cytotoxicity Screening [8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay [3][6][11]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Mechanism of Action: Signaling Pathway Inhibition
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound serves as a highly valuable and versatile precursor for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications, coupled with the potent and selective anticancer activity of the resulting derivatives, make this scaffold an exciting area for further research in oncology drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols for Researchers
Introduction
Imidazo[1,2-a]pyridines (IMPs) are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework is a key component in a variety of commercially available drugs, exhibiting a broad spectrum of biological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The development of efficient and environmentally friendly synthetic methods to access these valuable scaffolds is a primary focus for researchers in drug discovery and development. One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced reaction times, lower costs, and minimized waste generation.[4][5]
This document provides detailed application notes and experimental protocols for several one-pot synthetic methodologies for creating substituted imidazo[1,2-a]pyridines. These protocols highlight the use of various energy sources such as microwave and ultrasound irradiation, as well as catalyst-free and green chemistry approaches.
Key Synthetic Strategies
Several one-pot methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines. The most prominent among these is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][6] Variations of this reaction, along with other multicomponent strategies, form the basis of the protocols detailed below. These methods offer access to a wide range of substituted imidazo[1,2-a]pyridines by varying the starting materials.
Diagram of the General One-Pot Synthesis Workflow
Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols
This section details three distinct one-pot protocols for the synthesis of substituted imidazo[1,2-a]pyridines, utilizing different energy sources and catalytic conditions.
Protocol 1: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction
This protocol describes a rapid and efficient synthesis of imidazo[1,2-a]pyridines using microwave irradiation, which significantly reduces reaction times.[1]
Diagram of Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted one-pot synthesis.
Methodology:
-
To a microwave-safe reaction vessel, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), the corresponding isocyanide (1.0 mmol), and ammonium chloride (NH₄Cl) as a catalyst in methanol (MeOH).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 30 minutes.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted imidazo[1,2-a]pyridine.
Quantitative Data Summary (Microwave-Assisted GBB)
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 2-Azidobenzaldehyde | tert-Butyl isocyanide | 2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | 89[1] |
| 2 | Phenylglyoxal | 2-Aminopyridine | 5-(1,3-dioxo-1,3-dihydro-2H-indol-2-yl)-2-phenylimidazo[1,2-a]pyridine | 96[7] |
| 3 | Benzaldehyde | Barbituric acid | 5-(1H-imidazol-1-yl)-2-phenylimidazo[1,2-a]pyridine | 94[7] |
Protocol 2: Ultrasound-Assisted Green Synthesis
This protocol utilizes ultrasonic irradiation to promote the reaction in an environmentally friendly solvent, such as water or polyethylene glycol (PEG-400).[2][3] This method often proceeds under mild conditions and avoids the use of hazardous organic solvents.
Diagram of Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted one-pot synthesis.
Methodology:
-
In a flask, combine the appropriate aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), potassium iodide (KI, 0.5 equiv), and tert-butyl hydroperoxide (TBHP, 1.0 equiv) in water (3 mL).[8]
-
Place the flask in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired imidazo[1,2-a]pyridine.
Quantitative Data Summary (Ultrasound-Assisted Synthesis)
| Entry | Ketone | 2-Aminopyridine | Product | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 94[8] |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 92 |
| 3 | 2-Bromoacetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 90[3] |
Protocol 3: Catalyst- and Solvent-Free Synthesis
This protocol represents a highly green and economical approach, eliminating the need for both a catalyst and a solvent.[9][10] The reaction is typically driven by thermal energy.
Diagram of Catalyst- and Solvent-Free Synthesis
Caption: Workflow for catalyst- and solvent-free one-pot synthesis.
Methodology:
-
In a round-bottom flask, thoroughly mix 2-aminopyridine (1.0 mmol) and the appropriate α-haloketone (1.0 mmol).
-
Heat the reaction mixture at 60-80°C with stirring.[9]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure imidazo[1,2-a]pyridine product. In many cases, further purification is not necessary.
Quantitative Data Summary (Catalyst- and Solvent-Free Synthesis)
| Entry | α-Haloketone | 2-Aminopyridine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | α-Bromoacetophenone | 2-Aminopyridine | 60 | 20 | 95[9] |
| 2 | 4-Methoxy-α-bromoacetophenone | 2-Aminopyridine | 60 | 20 | 92[9] |
| 3 | 4-Chloro-α-bromoacetophenone | 2-Aminopyridine | 60 | 30 | 90[9] |
The one-pot synthesis of substituted imidazo[1,2-a]pyridines offers a powerful and efficient platform for the generation of diverse molecular libraries for drug discovery and materials science. The protocols presented here, utilizing microwave irradiation, ultrasound assistance, and catalyst- and solvent-free conditions, provide researchers with a range of options to suit their specific needs, with a strong emphasis on green and sustainable chemistry. By selecting the appropriate starting materials and reaction conditions, a vast array of substituted imidazo[1,2-a]pyridines can be readily accessed.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-Chromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines and chromones are privileged heterocyclic scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities. The fusion of these two moieties into a single molecular entity, the Imidazo[1,2-a]pyridine-chromone core, presents a promising avenue for the discovery of novel therapeutic agents. These compounds have demonstrated potential as anticancer, antiparasitic, antiplatelet, and antimicrobial agents.[1][2] A particularly noteworthy aspect of some imidazo[1,2-a]pyridine derivatives is their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][3][4][5][6][7]
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[2][3][4][5] This technique offers several advantages, including dramatically reduced reaction times, improved product yields, and enhanced energy efficiency, by directly heating the reactants and solvents.[3][4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of a series of Imidazo[1,2-a]pyridine-chromones via an eco-friendly Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[1][2]
Principle of Microwave-Assisted Synthesis
Microwave heating operates on the principle of dielectric heating, which involves two primary mechanisms: dipolar polarization and ionic conduction.[3][5]
-
Dipolar Polarization: Polar molecules within the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[3][4]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration under the influence of the microwave's electric field. Collisions between these moving ions generate heat, further contributing to the overall heating of the sample.[3][5]
This direct and efficient energy transfer to the molecules, rather than heating the vessel from the outside, is what leads to the significant acceleration of chemical reactions.[3][4]
Experimental Protocols
This section details the protocol for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine-chromones.
Materials and Equipment
-
Microwave reactor
-
10 mL microwave-assisted vial with a magnetic stir bar
-
3-formyl-chromone
-
Substituted 2-aminopyridines
-
Various isocyanides
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
General Procedure for Microwave-Assisted Synthesis
The synthesis of Imidazo[1,2-a]pyridine-chromones is achieved through a one-pot, three-component Groebke–Blackburn–Bienaymé reaction under microwave irradiation.[1][2]
Step 1: Initial Reaction Setup
-
In a 10 mL microwave-assisted vial equipped with a magnetic stir bar, dissolve 3-formyl-chromone (1.0 equivalent) in ethanol (to a concentration of 0.5 M).
-
Sequentially add the corresponding 2-aminopyridine (1.2 equivalents) and ammonium chloride (0.02 equivalents).
-
Seal the vial and place it in the microwave reactor.
Step 2: First Microwave Irradiation
-
Heat the reaction mixture using microwave irradiation at 100 W and a temperature of 80°C for 20 minutes.
Step 3: Addition of Isocyanide and Second Microwave Irradiation
-
After the initial 20 minutes, cool the reaction vial.
-
Add the corresponding isocyanide (1.2 equivalents) to the reaction mixture.
-
Reseal the vial and subject it to a second round of microwave irradiation under the same conditions (100 W, 80°C) for 15 minutes.[2]
Step 4: Work-up and Purification
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent from the reaction mixture using a rotary evaporator until a dry residue is obtained.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate (7:3 v/v) as the eluent to afford the pure Imidazo[1,2-a]pyridine-chromone derivatives.[2]
Step 5: Characterization
-
Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of Imidazo[1,2-a]pyridine-chromones using the described microwave-assisted protocol.
| Entry | 2-Aminopyridine | Isocyanide | Product | Reaction Time (min) | Yield (%) |
| 1 | 2-aminopyridine | tert-butyl isocyanide | 3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | 35 | 36 |
| 2 | 2-aminopyridine | cyclohexyl isocyanide | 3-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | 35 | 21 |
| 3 | 2-aminopyridine | benzyl isocyanide | 3-(3-(benzylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | 35 | 25 |
| 4 | 2-aminopyridine | phenethyl isocyanide | 3-(3-(phenethylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | 35 | 28 |
| 5 | 2-amino-5-methylpyridine | tert-butyl isocyanide | 3-(3-(tert-butylamino)-7-methylimidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | 35 | 32 |
Reaction conditions: 3-formyl-chromone (1.0 equiv.), 2-aminopyridine (1.2 equiv.), isocyanide (1.2 equiv.), NH₄Cl (0.02 equiv.), EtOH (0.5 M), microwave irradiation at 100 W, 80°C. Yields are for the isolated products after purification.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine-chromones.
Caption: Workflow for the microwave-assisted synthesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][3][4][5][6][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The microwave-assisted Groebke–Blackburn–Bienaymé reaction provides an efficient and environmentally friendly method for the synthesis of Imidazo[1,2-a]pyridine-chromones.[1][2] This protocol offers significant advantages in terms of reduced reaction times and the use of a green catalyst and solvent. The resulting compounds are of high interest for drug discovery, particularly in the context of cancer research, due to their potential to modulate key signaling pathways such as the PI3K/Akt/mTOR cascade. The detailed protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatility of the Imidazo[1,2-a]pyridine Scaffold in Multicomponent Reactions
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in numerous marketed drugs and biologically active compounds.[1][2] Its value in medicinal chemistry stems from a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] Multicomponent reactions (MCRs), which combine three or more reactants in a single step to generate complex products, have emerged as a highly efficient and atom-economical strategy for synthesizing libraries of imidazo[1,2-a]pyridine derivatives for drug discovery.[4][5]
While Imidazo[1,2-a]pyridin-2-ylmethanol itself is not commonly cited as a direct starting material in MCRs, its functionalized derivatives, such as the corresponding aldehydes, amines, or carboxylic acids, are pivotal building blocks. These derivatives can be readily prepared from the methanol precursor via standard organic transformations. This document outlines the application of the imidazo[1,2-a]pyridine scaffold in two of the most powerful isocyanide-based MCRs: the Groebke–Blackburn–Bienaymé (GBB) reaction for its synthesis and the Ugi reaction for its further diversification.
Key Applications in Drug Discovery
Derivatives of the imidazo[1,2-a]pyridine scaffold synthesized via MCRs have shown significant potential in various therapeutic areas:
-
Antituberculosis Agents: Certain imidazo[1,2-a]pyridine-3-carboxamides are leading clinical candidates against multidrug-resistant tuberculosis.[6][7]
-
Antibacterial Agents: Libraries of these compounds have been screened, revealing derivatives with notable activity against various bacterial strains.[3][6]
-
HDAC Inhibitors: A multicomponent approach has been used to synthesize selective Histone Deacetylase 6 (HDAC6) inhibitors with anticancer properties.[8]
-
Enzyme Inhibition: This scaffold is a versatile template for designing inhibitors for various enzymes, with potential applications in treating conditions like Alzheimer's disease.[3]
-
Bioimaging: The inherent fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them suitable for applications as probes and chemosensors.[2][9]
Multicomponent Reaction Protocols
The following sections provide detailed protocols for key MCRs involving the imidazo[1,2-a]pyridine scaffold.
Groebke–Blackburn–Bienaymé (GBB) Reaction: Synthesis of the Core Scaffold
The GBB reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct the 3-aminoimidazo[1,2-a]pyridine core. This is the most prevalent MCR for generating this heterocyclic system.[4][10][11]
-
Reactant Preparation: To a flame-dried round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add an appropriate solvent (e.g., Methanol, 5-10 mL).
-
Aldehyde Addition: Add the aldehyde derivative (1.1 mmol, 1.1 equiv.) to the solution.
-
Catalyst Addition: Add the catalyst (e.g., Sc(OTf)₃, NH₄Cl, or p-TsOH, 10-20 mol%).[9][12]
-
Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a specified temperature (ranging from room temperature to 60 °C) for 8-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9][10]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Logical Workflow for the Groebke-Blackburn-Bienaymé (GBB) Reaction
Caption: Workflow of the GBB three-component reaction for scaffold synthesis.
The GBB reaction is versatile, accommodating a wide range of substituents on all three components.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid | 86 | [10] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid | 78 | [10] |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid | 67 | [10] |
| 4 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Moderate | [9] |
| 5 | 2-Aminopyridine | Benzaldehyde | Methyl 4-isocyanobenzoate | Sc(OTf)₃ | 73 | [8] |
| 6 | 5-Methyl-2-aminopyridine | 4-Chlorobenzaldehyde | Methyl 4-isocyanobenzoate | Sc(OTf)₃ | 65 | [8] |
Ugi Reaction: Diversification of the Scaffold
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating peptidomimetic structures. An imidazo[1,2-a]pyridine derivative containing a carboxylic acid, amine, aldehyde, or isocyanide functional group can be incorporated as one of the four components, leading to highly complex and diverse molecular architectures. A common strategy involves using an imidazo[1,2-a]pyridine-containing carboxylic acid.[3][13]
-
Reactant Preparation: In a suitable vial, dissolve the imidazo[1,2-a]pyridine-containing carboxylic acid (1.0 mmol, 1.0 equiv.) and the aldehyde (1.0 mmol, 1.0 equiv.) in methanol (5-10 mL).
-
Amine Addition: Add the primary amine (1.0 mmol, 1.0 equiv.) to the solution.
-
Pre-incubation: Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the Schiff base.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv.) to the mixture.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24-48 hours.[13]
-
Work-up and Purification: After cooling to room temperature, remove the solvent under vacuum. The residue is then purified, typically by flash column chromatography on silica gel, to afford the desired Ugi product.
Signaling Pathway for the Ugi Four-Component Reaction
Caption: Pathway of the Ugi reaction incorporating an imidazo[1,2-a]pyridine acid.
This table showcases the synthesis of peptidomimetics where the carboxylic acid component carries the imidazo[1,2-a]pyridine scaffold.[3][14]
| Entry | Imidazo[1,2-a]pyridine Acid | Aldehyde | Amine | Isocyanide | Yield (%) | Reference |
| 1 | Acid 4a | Benzaldehyde | Aniline | tert-Butyl isocyanide | 68 | [3][14] |
| 2 | Acid 4a | 4-Cl-Benzaldehyde | Aniline | tert-Butyl isocyanide | 72 | [3][14] |
| 3 | Acid 4a | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 65 | [3][14] |
| 4 | Acid 4b | Benzaldehyde | Aniline | tert-Butyl isocyanide | 54 | [3][14] |
| 5 | Acid 4c | 4-MeO-Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | 61 | [3][14] |
| 6 | Acid 4c | Benzaldehyde | Aniline | Ethyl 2-isocyanoacetate | 45 | [3][14] |
(Note: Acid 4a, 4b, and 4c are different substituted imidazo[1,2-a]pyridine carboxylic acids as described in the source literature)[3][14]
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis and binding mode of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Multicomponent synthesis of imidazo(1,2-a)pyridines using catalytic zinc chloride (2007) | Amanda L. Rousseau | 136 Citations [scispace.com]
- 13. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Purification of Imidazo[1,2-a]pyridin-2-ylmethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. As such, they are key scaffolds in medicinal chemistry and drug development. The synthesis of derivatives like Imidazo[1,2-a]pyridin-2-ylmethanol often yields crude products containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent biological assays and characterization. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective method for the purification of moderately polar organic compounds.
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (standard grade, e.g., 60-120 or 230-400 mesh).[1][2]
-
Mobile Phase (Eluents): HPLC grade solvents such as n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[3]
-
UV lamp for TLC visualization (254 nm and/or 365 nm)[1]
-
Beakers, flasks, and other standard laboratory glassware
-
Sand (purified)
-
Cotton or glass wool
-
2. Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and impurities, with a target Rf (retention factor) value for the product of approximately 0.2-0.4.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., start with Hexane:EtOAc 7:3).
-
Visualize the separated spots under a UV lamp.
-
Adjust the solvent polarity to achieve the desired separation and Rf value. For a polar compound like this compound, a system like Ethyl Acetate/Petroleum Ether or Chloroform/Methanol may be effective.[1][3]
-
3. Column Preparation (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached. Do not let the column run dry.
-
Once the silica is packed, add a layer of sand on top to protect the silica bed from disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.
-
Gently add a small amount of the mobile phase to wash any remaining sample from the column walls onto the silica bed.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin the elution process by opening the stopcock to allow the solvent to flow through the column at a steady rate.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by periodically collecting small spots from the column outlet onto a TLC plate. Develop and visualize the TLC plate to identify which fractions contain the purified product.
-
If a gradient elution is necessary (i.e., increasing the polarity of the mobile phase over time), gradually introduce the more polar solvent into the mobile phase reservoir. This is often required to elute more polar compounds. For instance, one might start with Hexane:EtOAc (8:2) and gradually increase to Hexane:EtOAc (1:1).
6. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Summary: Column Chromatography Conditions for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes various conditions reported in the literature for the purification of different Imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Stationary Phase | Mobile Phase / Eluent System | Compound Class | Reference |
| Silica-gel (40–60 μm mesh) | Heptane:EtOAc / CHCl₃:MeOH | Imidazopyridine Amides | [3] |
| Silica gel (60–120 mesh) | Ethyl acetate–petroleum ether | General Imidazo[1,2-a]pyridines | [1] |
| Silica gel | 30% Acetone in Hexanes | Novel Imidazo[1,2-a]pyridine Hybrids | [4] |
| Silica gel (230–400 mesh) | Hexanes with Ethyl acetate (7:3 V/V) | Imidazo[1,2-a]pyridine-chromones | [2] |
| Silica gel | Petroleum ether/Ethyl acetate (3:1 V/V) | General Imidazo[1,2-a]pyridines | [5] |
| Silica gel | Ethyl acetate-petroleum ether (1:3) | 2-Phenylimidazo[1,2-a]pyridine | [6] |
| Silica gel | Hexane and Ethyl acetate (various ratios) | Substituted Imidazo[1,2-a]pyridines | [7] |
Visual Workflow
The following diagram illustrates the key stages of the purification protocol.
Caption: Workflow for Purification by Column Chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Evaluation of Imidazo[1,2-a]pyridin-2-ylmethanol Derivatives Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[2] Their mechanisms of action are diverse, often involving the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway, induction of cell cycle arrest, and apoptosis.[1][3] This document provides detailed protocols for the in vitro evaluation of novel Imidazo[1,2-a]pyridin-2-ylmethanol derivatives against cancer cell lines, along with a summary of their reported cytotoxic activities.
Data Presentation: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| HB9 | A549 | Lung Cancer | 50.56 | [4][5] |
| Cisplatin | A549 | Lung Cancer | 53.25 | [4][5] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [4][5] |
| Cisplatin | HepG2 | Liver Carcinoma | 54.81 | [4][5] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [6][7] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [6][7] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [6][7] |
| 15d | A375P | Human Melanoma | < 0.06 | [8] |
| 17e | A375P | Human Melanoma | < 0.06 | [8] |
| 18c | A375P | Human Melanoma | < 0.06 | [8] |
| 18h | A375P | Human Melanoma | < 0.06 | [8] |
| 18i | A375P | Human Melanoma | < 0.06 | [8] |
| 12c | MCF7 | Breast Cancer | 7.28 | [9] |
| 12i | MCF7 | Breast Cancer | 10.05 | [9] |
| 16i | MCF7 | Breast Cancer | 6.25 | [9] |
| Cisplatin | MCF7 | Breast Cancer | 4.05 | [9] |
| 12c | A549 | Lung Cancer | 13.58 | [9] |
| 16c | A549 | Lung Cancer | 13.68 | [9] |
| Cisplatin | A549 | Lung Cancer | 11.56 | [9] |
| 12c | HeLa | Cervical Cancer | 11.57 | [9] |
| 16h | HeLa | Cervical Cancer | 11.26 | [9] |
| Cisplatin | HeLa | Cervical Cancer | 8.07 | [9] |
| 6d | A549 | Lung Cancer | 2.8 ± 0.02 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[13] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivatives.[7] A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) should be included. The final volume in each well should be 100 µL.[14]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[7][12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]
-
Formazan Crystal Formation: Incubate the plate for an additional 3.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the Imidazo[1,2-a]pyridine derivatives for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells.[15] Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[15][18]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[18]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][19]
Protocol:
-
Cell Treatment: Culture cells in the presence of the Imidazo[1,2-a]pyridine derivatives for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[20][21] Fix the cells for at least 30 minutes on ice or at -20°C.[20][21]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.[20][21]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that only DNA is stained by PI.[22]
-
PI Staining: Add propidium iodide solution to the cell suspension.[20]
-
Incubation: Incubate the cells in the dark for at least 15-30 minutes at room temperature.[20][22]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[21]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives.
Caption: Experimental workflow for in vitro anticancer evaluation.
Signaling Pathway
Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.[3][23]
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Imidazo[1,2-a]pyridines. This guide addresses common challenges, offering solutions and detailed experimental protocols to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of Imidazo[1,2-a]pyridines, focusing on improving yield and controlling regioselectivity.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in Imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or inherent reactivity issues with your substrates.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: The choice of catalyst is critical. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, both Lewis and Brønsted acids are used. If you are experiencing low yields, consider screening different catalysts. For instance, phosphotungstic acid (HPW) has been shown to be a highly effective and environmentally friendly catalyst.[1] In some cases, a metal-free approach or a different metal catalyst might be more suitable. Iodine has also been shown to be a cost-effective and efficient catalyst.[2]
-
Optimize Reaction Temperature and Time: Temperature plays a crucial role. For the GBB reaction, microwave heating has been shown to significantly reduce reaction times and improve yields.[1] Experiment with a range of temperatures to find the optimal condition for your specific substrates.
-
Solvent Selection: The polarity and nature of the solvent can dramatically influence the reaction outcome. Protic solvents like ethanol are commonly used. However, for certain substrate combinations, other solvents like methanol, or even greener alternatives like glycerol or water, might be more effective.[1][3]
-
Substrate Reactivity: The electronic nature of the substituents on your starting materials (aminopyridine, aldehyde, and isocyanide) can significantly impact the reaction. Electron-withdrawing groups on the aldehyde component, for example, can sometimes lead to lower yields.
Q2: I am struggling with poor regioselectivity in my synthesis. How can I control the position of substituents on the Imidazo[1,2-a]pyridine core?
A2: Achieving high regioselectivity is a common challenge, particularly when aiming for specific substitution patterns. The substitution pattern is often determined by the initial choice of starting materials and the reaction mechanism.
Strategies for Controlling Regioselectivity:
-
Choice of Starting Materials: The substitution pattern on the final Imidazo[1,2-a]pyridine is directly dictated by the substituents on the initial 2-aminopyridine and the second reactant (e.g., α-haloketone in the Tschitschibabin synthesis or the aldehyde and isocyanide in the GBB reaction). To achieve a specific regioisomer, you must start with the appropriately substituted precursors.
-
Reaction Conditions for Post-functionalization: If you are functionalizing a pre-formed Imidazo[1,2-a]pyridine ring, the regioselectivity is governed by the inherent electronic properties of the heterocyclic system and the reaction conditions. The C3 position is generally the most nucleophilic and prone to electrophilic substitution.
-
Protecting Groups: In some cases, using protecting groups on the 2-aminopyridine can help direct the cyclization to the desired position, although this adds extra steps to the synthesis.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side product formation can significantly reduce the yield of your desired product and complicate purification.
Common Side Reactions and Solutions:
-
Dimerization: In some instances, particularly under harsh conditions, dimerization of starting materials or intermediates can occur.[4] Optimizing the reaction temperature and using a more efficient catalyst can often minimize this.
-
Incomplete Cyclization: The final cyclization step to form the imidazole ring may be incomplete, leading to the accumulation of intermediates. Ensuring adequate reaction time and temperature is crucial.
-
Alternative Reaction Pathways: In multicomponent reactions, there is always a possibility of alternative reaction pathways leading to different heterocyclic systems. Careful control of reaction conditions, including the order of addition of reagents, can help favor the desired pathway.[5]
Data Presentation
The following tables summarize quantitative data from optimization studies for the Groebke-Blackburn-Bienaymé (GBB) reaction, a versatile method for synthesizing 3-aminoimidazo[1,2-a]pyridines.
Table 1: Optimization of Catalyst for the GBB Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HPW (10) | Glycerol | 100 | 5 | 25 | [1] |
| 2 | HPW (10) | Methanol | 100 | 5 | 45 | [1] |
| 3 | HPW (2) | Ethanol | 100 (µw) | 30 | 99 | [1] |
| 4 | NH4Cl (20) | Ethanol | 60 | 8 (h) | 82 | [6] |
| 5 | p-TSA (10) | Ethanol | RT (USI) | 60 | 89 | [7] |
| 6 | Iodine (5) | Ethanol | RT | 2-3 (h) | 90 | [2] |
HPW = Phosphotungstic Acid, p-TSA = p-Toluenesulfonic acid, µw = microwave, USI = ultrasound irradiation, RT = Room Temperature
Table 2: Optimization of Solvent for the GBB Reaction with HPW Catalyst
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HPW (10) | Glycerol | 100 | 30 | 29 | [1] |
| 2 | HPW (10) | Water | 100 | 30 | 31 | [1] |
| 3 | HPW (10) | Methanol | 100 | 30 | 80 | [1] |
| 4 | HPW (10) | Ethanol | 100 | 30 | 91 | [1] |
Experimental Protocols
1. General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [1][3]
This protocol describes a microwave-assisted synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-Aminopyridine (1 mmol)
-
Furfural (1 mmol)
-
Cyclohexyl isocyanide (1 mmol)
-
Phosphotungstic acid (HPW) (2 mol%)
-
Ethanol (2 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phosphotungstic acid (2 mol%).
-
Add ethanol (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[3]
2. Classical Tschitschibabin Synthesis of 2-Methylimidazo[1,2-a]pyridine
This protocol is a modification of the original Tschitschibabin reaction, using milder conditions.
Materials:
-
2-Aminopyridine
-
Chloroacetone
-
Sodium bicarbonate
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminopyridine in ethanol.
-
Add an equimolar amount of chloroacetone to the solution.
-
Add a slight excess of sodium bicarbonate to the reaction mixture.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary depending on the specific substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key synthetic pathways and troubleshooting logic.
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway.
Caption: Troubleshooting workflow for Imidazo[1,2-a]pyridine synthesis.
References
- 1. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Optimization of reaction conditions for Imidazo[1,2-a]pyridin-2-ylmethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and reliable two-step synthetic route is employed. The first step involves the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate, which is then subsequently reduced to the target compound, this compound.
Q2: What are the typical starting materials for the synthesis of the ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate?
A2: The most common starting materials are 2-aminopyridine and ethyl bromopyruvate. This reaction is a classical condensation method for forming the imidazo[1,2-a]pyridine core.[1][2]
Q3: Which reducing agent is recommended for the conversion of the ester intermediate to the final alcohol product?
A3: Lithium aluminum hydride (LiAlH₄) is the preferred reducing agent for the reduction of esters to primary alcohols and is highly effective for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.
Q4: What are the critical safety precautions to consider when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A quenching procedure must be carefully followed to safely neutralize any excess LiAlH₄ after the reaction is complete.
Experimental Protocols
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
Materials:
-
2-Aminopyridine
-
Ethyl bromopyruvate
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Diisopropyl ether
Procedure:
-
Under magnetic stirring, dissolve 2-aminopyridine in anhydrous THF.
-
Slowly add ethyl bromopyruvate to the solution. The formation of a solid precipitate may be observed.
-
Heat the mixture to reflux and stir for 4 hours.
-
After cooling to room temperature, isolate the solid product by filtration.
-
Dissolve the collected solid in anhydrous ethanol and heat to reflux for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diisopropyl ether, to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate as a white powder.[2]
Step 2: Synthesis of (Imidazo[1,2-a]pyridin-2-yl)methanol
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Saturated aqueous solution of sodium sulfate or a Fieser workup protocol (water, then 15% NaOH solution, then water)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Imidazo[1,2-a]pyridin-2-yl)methanol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | DMF | 85 | 1 | 83 |
| 2 | NaHCO₃ | DMF | 75 | 1.5 | 81 |
| 3 | NaHCO₃ | DMF | 95 | 1 | 79 |
| 4 | NaHCO₃ | EtOH | Reflux | 3 | 63 |
| 5 | Na₂CO₃ | DMF | 85 | 2 | 70 |
| 6 | K₂CO₃ | DMF | 85 | 1 | 65 |
Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Reactivity with Esters | Typical Solvents | Workup |
| LiAlH₄ | High | Diethyl ether, THF | Aqueous quench |
| NaBH₄ | Very Low / No Reaction | Methanol, Ethanol | Direct isolation |
Troubleshooting Guides
Troubleshooting: Step 1 - Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect stoichiometry. - Inactive reagents. - Suboptimal reaction temperature. | - Increase reaction time and monitor by TLC. - Verify the molar ratios of reactants. - Use freshly opened or purified reagents. - Optimize the reaction temperature; reflux in a higher boiling solvent like dioxane if necessary.[1] |
| Formation of Side Products | - Reaction of 2-aminopyridine with two molecules of ethyl bromopyruvate. - Polymerization of starting materials. | - Ensure slow, controlled addition of ethyl bromopyruvate. - Maintain the recommended reaction temperature. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the reaction solvent. - Impurities co-elute during chromatography. | - After concentrating the reaction mixture, triturate with a non-polar solvent like diisopropyl ether to induce precipitation.[2] - Optimize the solvent system for column chromatography. |
Troubleshooting: Step 2 - Synthesis of (Imidazo[1,2-a]pyridin-2-yl)methanol
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Starting Material Remains) | - Insufficient LiAlH₄. - Short reaction time. - Deactivated LiAlH₄ due to moisture. | - Use a larger excess of LiAlH₄ (typically 2-3 equivalents). - Extend the reflux time and monitor by TLC. - Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low Product Yield After Workup | - Product loss during aqueous workup. - Incomplete extraction of the product. | - Carefully perform the quenching and workup at 0 °C. - Use a Fieser workup to generate granular aluminum salts that are easier to filter. - Perform multiple extractions of the aqueous layer with an appropriate organic solvent. |
| Product Contamination with Aluminum Salts | - Inefficient removal of aluminum byproducts. | - Ensure the formation of a granular precipitate during the workup by stirring for an extended period. - Wash the filtered aluminum salts thoroughly with the reaction solvent. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Step 1.
Caption: Troubleshooting logic for incomplete reduction in Step 2.
References
Byproduct formation in the synthesis of Imidazo[1,2-a]pyridines and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction can stem from several factors related to reagents, reaction conditions, and work-up procedures. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes & Solutions:
-
Purity of Reagents:
-
Aldehyde: Impurities in the aldehyde, such as the corresponding carboxylic acid (from oxidation), can inhibit the reaction. It is recommended to use freshly distilled or purified aldehydes.
-
2-Aminopyridine: Ensure the 2-aminopyridine is pure and dry.
-
Isocyanide: Isocyanides can degrade upon storage. Use of freshly prepared or purified isocyanides is advisable.
-
-
Reaction Conditions:
-
Catalyst: The choice and amount of catalyst are crucial. For GBB reactions, Lewis acids like Sc(OTf)₃ or Brønsted acids like p-toluenesulfonic acid are commonly used.[1] Ensure the catalyst is active and used in the correct stoichiometric amount.
-
Solvent: The solvent can play a significant role. While alcohols like methanol or ethanol are common, they can sometimes participate in side reactions.[2] Ensure the solvent is anhydrous, as water can hydrolyze the intermediate imine.
-
Temperature: The reaction may require heating. If running at room temperature, consider increasing the temperature as specified in literature protocols for your specific substrates. Microwave irradiation can also be an effective method to improve yields and reduce reaction times.[3][4]
-
-
Side Reactions:
-
Work-up and Purification:
-
The product might be lost during extraction if its polarity is not as expected. Ensure you are using an appropriate extraction solvent.
-
Improper purification techniques can also lead to low isolated yields. Refer to the purification protocols below for guidance.
-
FAQ 2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. How can I identify the product and byproducts?
Answer:
Multiple spots on a TLC plate are common and usually represent the desired product, unreacted starting materials, and potential byproducts. Here's a systematic approach to identify them:
-
Co-spotting: Run a TLC with separate lanes for each starting material (2-aminopyridine, aldehyde, isocyanide) and a lane for your crude reaction mixture. This will help you identify which spots correspond to unreacted reagents.
-
UV Visualization: Imidazo[1,2-a]pyridines are typically UV-active and will appear as dark spots under a UV lamp (254 nm).[3][4]
-
Staining: If your compounds are not UV-active or for better visualization, you can use a staining agent like potassium permanganate or iodine.
-
Rf Values: The product is generally less polar than the 2-aminopyridine starting material. In a normal phase silica gel TLC with a hexane/ethyl acetate eluent, the product will have a higher Rf value than the 2-aminopyridine. Aldehyd and isocyanide polarities can vary.
A typical TLC plate might look like this:
-
Lane 1: 2-Aminopyridine (starting material) - lower Rf spot.
-
Lane 2: Aldehyde (starting material) - Rf will vary.
-
Lane 3: Isocyanide (starting material) - Rf will vary.
-
Lane 4: Crude Reaction Mixture - Should show a new spot (the product) and potentially spots corresponding to unreacted starting materials.
If there are additional spots in the crude mixture lane that do not correspond to starting materials, they are likely byproducts.
FAQ 3: What are the common byproducts in imidazo[1,2-a]pyridine synthesis and how can I remove them?
Answer:
The most common "byproducts" are often unreacted starting materials. However, depending on the synthetic route, other side products can form.
Common Byproducts and Their Removal:
| Byproduct/Impurity | Origin | Recommended Removal Method |
| Unreacted 2-Aminopyridine | Incomplete reaction. | Column Chromatography: 2-Aminopyridine is quite polar and will elute much later than the less polar imidazo[1,2-a]pyridine product using a hexane/ethyl acetate gradient. Acid Wash: During work-up, a dilute acid wash (e.g., 1M HCl) can help remove the basic 2-aminopyridine into the aqueous layer. |
| Unreacted Aldehyde | Incomplete reaction. | Column Chromatography: Can often be separated from the product by column chromatography. Sodium Bisulfite Wash: For some aldehydes, washing the organic layer with a saturated sodium bisulfite solution can help remove them. |
| Ugi Adducts | Side reaction, particularly with aliphatic aldehydes in GBB reactions.[1] | Column Chromatography: These byproducts will have different polarities and can usually be separated by careful column chromatography. |
| Products of Solvent Addition | Nucleophilic attack of solvent (e.g., methanol) on the intermediate Schiff base.[2] | Column Chromatography: Generally separable by column chromatography. |
FAQ 4: My product has "oiled out" and I cannot get it to crystallize. What should I do?
Answer:
Oiling out is a common problem in crystallization. Here are several techniques to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product (from a previous batch or from scraping the sides of the flask), add a tiny crystal to the solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and try cooling the solution again. Your solution might be too dilute.
-
Change Solvent System: Your product may be too soluble in the chosen solvent. Try adding a less polar "anti-solvent" dropwise until the solution becomes cloudy, then warm it until it becomes clear again and allow it to cool slowly. Common anti-solvents for ethyl acetate are hexanes or petroleum ether.
-
Purify Further: The oil may be due to impurities preventing crystallization. Purify the oil by column chromatography and then attempt to crystallize the purified product.
Quantitative Data Summary
The yields of imidazo[1,2-a]pyridines can vary significantly depending on the substrates and reaction conditions. Below is a summary of reported yields for various synthetic methods.
| Synthesis Method | Catalyst/Conditions | Substrate Scope | Reported Yields | Reference |
| Groebke-Blackburn-Bienaymé | Microwave-assisted, NH₄Cl | 2-aminopyridine, 3-formyl-chromone, isocyanides | Good to excellent | [3] |
| Groebke-Blackburn-Bienaymé | Sc(OTf)₃, MeOH | 2-aminopyridine, benzaldehyde, t-butyl isocyanide | up to 96% | [1] |
| Domino A³-coupling | Cu(II)-ascorbate, aqueous micellar media | 2-aminopyridines, aldehydes, alkynes | Good to excellent | [5] |
| Oxidative Cyclization | CuI, aerobic | 2-aminopyridines, acetophenones | Good to excellent | [6] |
| Catalyst-free | Neat, 60°C | 2-aminopyridines, α-haloketones | Good to excellent | [7] |
Experimental Protocols
Protocol 1: General Work-up and Extraction Procedure
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your starting eluent (e.g., 100% hexanes or a low polarity mixture like 95:5 hexanes:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elute: Start with a low polarity eluent (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20 hexanes:EtOAc). The specific gradient will depend on the polarity of your product and impurities.[3][8][9][10]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethyl acetate, toluene, and methanol are commonly used for imidazo[1,2-a]pyridines.[11]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then allow them to dry completely.
Visualizations
Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Logic diagram for purification strategy selection.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the synthesis of a precursor, ethyl imidazo[1,2-a]pyridine-2-carboxylate, through the cyclization of 2-aminopyridine with an ethyl bromopyruvate. The second step is the reduction of the resulting ester to the desired 2-ylmethanol product using a strong reducing agent like lithium aluminum hydride (LiAlH₄). While one-pot multicomponent reactions (MCRs) are used for the synthesis of the imidazo[1,2-a]pyridine core, a direct synthesis of the 2-ylmethanol derivative using this method is less commonly reported and may require significant optimization.
Q2: I am getting a low yield in the first step, the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate. What are the likely causes?
A2: Low yields in this step are often due to incomplete reaction, side product formation, or suboptimal reaction conditions. Ensure that your 2-aminopyridine and ethyl bromopyruvate are of high purity. The reaction is sensitive to moisture, so using anhydrous solvents is crucial. The reaction temperature and time are also critical parameters to control. For a more detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide below.
Q3: The reduction of the ester to the alcohol is not going to completion. How can I improve this?
A3: The reduction of the ester using LiAlH₄ is a powerful reaction but requires careful execution. The most common reason for incomplete reduction is the deactivation of the LiAlH₄ reagent due to exposure to moisture. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The stoichiometry of LiAlH₄ is also important; a sufficient excess is needed to ensure complete conversion. The reaction temperature can also play a role; while often performed at 0 °C to control reactivity, gentle warming may be necessary to drive the reaction to completion.
Q4: Are there any alternative reducing agents to LiAlH₄?
A4: While LiAlH₄ is a very effective reducing agent for esters, other reagents can be used, although they may require different reaction conditions.[1] For instance, diisobutylaluminium hydride (DIBAL-H) can also reduce esters to alcohols, and its reactivity can sometimes be more easily controlled. However, LiAlH₄ is generally the reagent of choice for this transformation due to its high reactivity and efficiency. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.[2]
Troubleshooting Guides
Part 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Product Yield | 1. Reagent Purity: Impurities in 2-aminopyridine or ethyl bromopyruvate. 2. Moisture: Presence of water in the solvent or on glassware. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents. 4. Suboptimal Temperature/Time: Reaction not heated sufficiently or for long enough. | 1. Use freshly purified reagents. 2. Use anhydrous solvents and dry all glassware thoroughly in an oven before use. 3. Double-check all calculations and measurements. 4. Monitor the reaction by TLC to determine the optimal reaction time and ensure the temperature is maintained as per the protocol. |
| Formation of a Dark Tar-like Substance | 1. Side Reactions: Polymerization of starting materials or products. 2. Excessive Heat: Reaction temperature is too high. | 1. Add the ethyl bromopyruvate slowly to the solution of 2-aminopyridine to control the initial reaction rate. 2. Maintain the recommended reaction temperature and monitor it closely. |
| Product is Difficult to Purify | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Closely-eluting Impurities: Side products with similar polarity to the desired product. | 1. Ensure the reaction has gone to completion using TLC analysis before workup. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. |
Part 2: Reduction of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate to this compound
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Product Yield | 1. Deactivated LiAlH₄: The reagent has been exposed to moisture. 2. Insufficient LiAlH₄: Not enough reducing agent to fully reduce the ester. 3. Reaction Temperature Too Low: The reaction is too slow at the chosen temperature. 4. Incomplete Quenching: The workup procedure did not effectively neutralize all the excess LiAlH₄. | 1. Use a fresh, unopened bottle of LiAlH₄ or a freshly prepared solution. Handle the reagent under an inert atmosphere. 2. Use a molar excess of LiAlH₄ (typically 2-3 equivalents). 3. After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC. 4. Follow a careful and sequential quenching procedure (e.g., Fieser workup: addition of water, then 15% NaOH solution, then more water). |
| Formation of Aldehyde Intermediate | 1. Insufficient LiAlH₄: The reduction stops at the aldehyde stage.[3] 2. Reaction Time Too Short: The reaction was not allowed to proceed to completion. | 1. Increase the amount of LiAlH₄ used. 2. Increase the reaction time and monitor the disappearance of the aldehyde intermediate by TLC. |
| Product is Contaminated with Aluminum Salts | 1. Inefficient Workup: The aluminum salts were not effectively precipitated and removed. | 1. Ensure the quenching procedure is followed precisely to form a granular precipitate of aluminum salts that can be easily filtered off. The use of Celite during filtration can also help. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from a known procedure for the synthesis of similar compounds.[4]
-
Reaction Setup: To a solution of 2-aminopyridine (3.0 g, 31.9 mmol) in 65 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol).
-
Initial Reaction: A solid precipitate will form. Heat the mixture to reflux and stir for 4 hours.
-
Cyclization: After cooling to room temperature, filter the solid product. Dissolve the collected solid in 65 mL of ethanol and heat to reflux for 16 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization. Collect the white powder product by filtration, wash with 30 mL of cold diisopropyl ether, and dry under vacuum. A typical yield for this reaction is around 84%.[4]
Protocol 2: Reduction of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This is a general procedure for the LiAlH₄ reduction of an ester.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add a volume of water equal to the mass of LiAlH₄ used, followed by an equal volume of 15% aqueous NaOH, and finally, three times the volume of water.
-
Workup and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the product by column chromatography on silica gel.
Data Presentation
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Ester Synthesis | 2-Aminopyridine, Ethyl 3-bromopyruvate | THF, then Ethanol | Reflux | 4, then 16 | 84 | [4] |
| Ester Reduction | Ethyl imidazo[1,2-a]pyridine-2-carboxylate, LiAlH₄ | Diethyl ether or THF | 0 to RT | 3-5 | >90 (general for ester reductions) | [1] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 4. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
Stability issues of Imidazo[1,2-a]pyridin-2-ylmethanol in different solvents
This technical support center provides guidance on the stability of Imidazo[1,2-a]pyridin-2-ylmethanol in various solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound?
A1: While specific stability data for this compound is not extensively published, compounds of the imidazo[1,2-a]pyridine class may be susceptible to degradation under certain conditions. General concerns include potential hydrolysis under strongly acidic or basic conditions, oxidation, and photodegradation. The stability is highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: In which common laboratory solvents is this compound expected to be most stable?
A2: Generally, aprotic and non-polar solvents are less likely to participate in degradation reactions. Therefore, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are often good choices for short-term storage and reactions, provided the compound is soluble. For longer-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. Some related imidazo[1,2-a]pyridine derivatives have shown good solubility and stability in dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP)[1].
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds, including some imidazo[1,2-a]pyridine derivatives, exhibit photophysical properties and can be sensitive to light[2]. It is recommended to protect solutions of this compound from light by using amber vials or covering the glassware with aluminum foil to prevent potential photodegradation.
Q4: What is the expected stability of this compound in protic solvents like methanol or water?
A4: Protic solvents, especially in the presence of acidic or basic catalysts, can potentially lead to degradation through hydrolysis or other solvent-mediated pathways. While some synthetic procedures may use alcohols like methanol[1], long-term storage in these solvents at room temperature may not be ideal. If aqueous or alcoholic solutions are necessary, they should be prepared fresh and used promptly. The stability in aqueous solutions is expected to be pH-dependent.
Troubleshooting Guide: Stability Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a sample solution. | Degradation of the compound. | Prepare a fresh solution and re-analyze. If the issue persists, consider the solvent's purity, pH, and storage conditions (light and temperature). Perform a forced degradation study to identify potential degradants. |
| Loss of compound potency or concentration over a short period. | Instability in the chosen solvent or storage conditions. | Switch to a more inert solvent (e.g., aprotic). Store solutions at a lower temperature and protected from light. For long-term storage, keep the compound as a solid. |
| Color change of the solution upon standing. | Decomposition or oxidation. | Ensure the solvent is degassed to remove oxygen. Consider adding an antioxidant if compatible with the downstream application. Prepare solutions fresh before use. |
| Low recovery of the compound from a solution. | Poor solubility or precipitation over time. | Check the solubility of the compound in the chosen solvent at the desired concentration. Consider using a co-solvent or a different solvent system. Some imidazo[1,2-a]pyridine derivatives have limited solubility in common solvents[1]. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines[3]. A dark control sample should be kept under the same conditions to differentiate between thermal and photodegradation.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample with that of an unstressed control.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents under Various Conditions
| Solvent | Condition | Temperature (°C) | Duration (h) | Degradation (%) | Major Degradants |
| Acetonitrile | Neutral | 25 | 48 | < 1 | - |
| Methanol | Neutral | 25 | 48 | 2-5 | Oxidation product |
| Water | pH 7 | 25 | 48 | 5-10 | Hydrolysis product |
| 0.1 M HCl | Acidic | 60 | 24 | 15-25 | Hydrolysis product |
| 0.1 M NaOH | Basic | 60 | 24 | > 50 | Ring-opened products |
| Acetonitrile | 3% H₂O₂ | 25 | 24 | 20-30 | N-oxide, other oxidation products |
| Solid State | Light (UV/Vis) | 25 | 72 | 5-15 | Photodegradation products |
Note: This table is illustrative and based on general chemical principles for similar heterocyclic compounds. Actual results may vary and should be confirmed by experimental studies.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision flowchart for solvent selection based on stability.
References
Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Imidazo[1,2-a]pyridine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Imidazo[1,2-a]pyridine derivative precipitating in the cell culture medium?
A1: Precipitation of Imidazo[1,2-a]pyridine derivatives, which are often hydrophobic, is a common issue in aqueous-based culture media.[1] Several factors can cause this:
-
Low Aqueous Solubility: The intrinsic chemical structure of many fused bicyclic ring systems, including the Imidazo[1,2-a]pyridine scaffold, leads to high lipophilicity and inherently poor solubility in water-based solutions.[1][2]
-
High Concentration: The final concentration of your compound in the assay likely exceeds its maximum solubility limit in the culture medium.[3][4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium causes a sudden change in solvent polarity.[4] This "solvent shock" can cause the compound to crash out of the solution before it can be properly dispersed.[3]
-
Media Components: Interactions with salts, amino acids, buffers, or proteins (especially in serum-containing media) can decrease your compound's solubility.[3][5]
-
Temperature and pH: Shifting from storage temperatures (e.g., 4°C or -20°C) to the experimental temperature (e.g., 37°C) can affect solubility.[4][5] The pH of the media can also significantly impact the solubility of ionizable compounds.[5]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can cause the compound to precipitate over time, meaning less is available for your experiment.[3][6]
Q2: What are the immediate steps I should take to troubleshoot precipitation?
A2: When you observe precipitation, a systematic approach is crucial. The following workflow can help diagnose and solve the issue.
Q3: How can I improve the solubility of my Imidazo[1,2-a]pyridine derivative for in vitro assays without chemical modification?
A3: You can use several formulation strategies. The choice depends on the compound's properties and the assay's tolerance for excipients.
-
Co-solvents: Water-miscible organic solvents can be used to increase solubility.[7] DMSO is common, but concentrations should be kept low (typically <0.5%) to avoid cellular toxicity.[8] Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7] However, you must ensure the pH remains within a physiologically acceptable range for your cells.[5]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7] Common examples include Tween® 80 and Kolliphor® RH 40.[10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate poorly soluble molecules, effectively increasing their solubility and stability in aqueous solutions.[12][13] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher water solubility and safety profile.[10][11]
Q4: My compound's intrinsic solubility is too low. How can I chemically modify the Imidazo[1,2-a]pyridine scaffold to improve it?
A4: Structure-activity relationship (SAR) studies often focus on modifying the scaffold to enhance solubility and other pharmacokinetic properties.[10][14] The goal is to introduce polarity without losing potency.
-
Introduce Polar Groups: Adding polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase polarity and improve aqueous solubility.[10][14]
-
Create Carboxamides: Converting a carboxylic acid to various amide analogues is a common and effective strategy to modulate solubility.[10][14]
-
Disrupt Planarity: Highly planar molecules can have strong crystal lattice energy, reducing solubility. Introducing non-planar groups or increasing the sp3 character can disrupt this packing and improve solubility.[1][15]
-
Balance Lipophilicity: While lipophilic groups can increase potency, they often decrease solubility.[10] It's a careful balance; for example, replacing a methyl group with a more polar or ionizable one can be beneficial.[10]
Q5: When should I consider advanced formulation strategies like salt formation or lipid-based systems?
A5: These strategies are typically employed when simpler methods are insufficient, especially when preparing for in vivo studies where higher concentrations are needed.
Troubleshooting Guides & Data
Scenario: Immediate Precipitation Upon Dilution
If your compound precipitates instantly when added to the culture medium, this is often due to "solvent shock" or exceeding the solubility limit.[5]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration exceeds the compound's aqueous solubility.[5] | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration.[5] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume causes rapid solvent exchange, leading to precipitation.[5] | Perform a serial or stepwise dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing.[5] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High Stock Concentration | Using a very high concentration stock (e.g., 100 mM) exacerbates solvent shock.[3] | Prepare a lower concentration stock (e.g., 10 mM) if possible. |
Illustrative Data: Solubility Enhancement
The following tables provide illustrative data on how different strategies can improve the solubility of a model Imidazo[1,2-a]pyridine derivative.
Table 1: Effect of Salt Formation on Aqueous Solubility [10]
| Compound Form | Solubility in Water (mg/mL) at 25°C |
| Free Base | < 0.01 |
| Hydrochloride Salt | 5.2 |
| Mesylate Salt | 15.8 |
| Sulfate Salt | 8.5 |
Table 2: Effect of HP-β-Cyclodextrin on Apparent Solubility
| Concentration of HP-β-CD (% w/v) | Apparent Solubility of Compound (µg/mL) |
| 0 | 0.5 |
| 1 | 12.5 |
| 2.5 | 35.2 |
| 5 | 88.1 |
| 10 | 210.4 |
Key Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration[5]
-
Prepare Stock Solution: Dissolve the Imidazo[1,2-a]pyridine derivative in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Create Dilutions: Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000), corresponding to final concentrations of 200 µM, 100 µM, 40 µM, and 20 µM. Add the stock solution slowly while gently mixing.
-
Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay (e.g., 2-4 hours).
-
Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex[10]
This protocol uses a co-precipitation method to form an inclusion complex.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility.[10]
-
Dissolution: Dissolve the chosen cyclodextrin in water with continuous stirring to create a clear solution (e.g., 10% w/v).
-
Compound Addition: Slowly add the Imidazo[1,2-a]pyridine derivative to the cyclodextrin solution. The molar ratio of compound to cyclodextrin is typically between 1:1 and 1:2 and should be optimized.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Isolation (Optional): The complex can be isolated as a solid powder by freeze-drying (lyophilization).
-
Filtration & Use: For direct use in assays, filter the final solution through a 0.22 µm filter to remove any un-complexed, insoluble material. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
Signaling Pathway Context
Many Imidazo[1,2-a]pyridine derivatives are developed as kinase inhibitors, often targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[16][17] Understanding this context is vital for interpreting assay results.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar imidazo[1,2-a]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying polar imidazo[1,2-a]pyridine compounds?
A1: Due to their inherent polarity and the presence of basic nitrogen atoms, imidazo[1,2-a]pyridine compounds often present several purification challenges:
-
Poor solubility in common, less polar organic solvents used for chromatography.
-
Strong binding to silica gel , leading to streaking, band broadening, or complete retention on the column.[1]
-
Compound instability on the acidic surface of silica gel, which can lead to degradation of the target molecule.
-
Peak tailing in chromatography due to the basic nature of the compounds interacting with acidic silanol groups on the stationary phase.[2]
-
"Oiling out" during recrystallization instead of forming crystals.[3]
Q2: How can I quickly assess the stability of my imidazo[1,2-a]pyridine compound on silica gel?
A2: A simple 2D Thin Layer Chromatography (TLC) analysis can be used to assess the stability of your compound on silica gel.
Experimental Protocol: 2D TLC for Compound Stability Assessment
Methodology:
-
Spot a small amount of your crude or partially purified compound onto the corner of a square TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
After the first development, remove the plate from the chamber and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Develop the TLC plate again in the same solvent system.
-
Visualize the plate under UV light or with an appropriate stain.
Interpretation:
-
Stable Compound: If your compound is stable, you will see the spots aligned diagonally.
-
Unstable Compound: The appearance of new spots that are not on the diagonal indicates that your compound is degrading on the silica gel.[3]
Q3: My polar imidazo[1,2-a]pyridine streaks badly on the TLC plate. What can I do to improve the spot shape?
A3: Streaking is a common issue for basic compounds on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent. Common choices include:
-
Triethylamine (TEA) at a concentration of 0.1-1% (v/v).
-
Ammonia solution (e.g., a few drops of concentrated ammonia in the mobile phase reservoir).
-
Pyridine (less common due to its odor and higher boiling point).
The basic additive neutralizes the acidic silanol groups on the silica surface, reducing the strong interactions that cause streaking.
Troubleshooting Purification Issues
Issue 1: Low or No Recovery from Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Strategy |
| Compound is irreversibly adsorbed onto the silica gel. | Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonia to your eluent to reduce strong interactions with the acidic silica. |
| Compound is unstable on silica gel and has degraded. | * Perform a 2D TLC to confirm instability.[3] * If unstable, switch to a less acidic stationary phase such as neutral alumina or deactivated silica gel. * Consider alternative purification techniques like reversed-phase chromatography or supercritical fluid chromatography (SFC).[2] |
| The eluent is not polar enough to elute the compound. | * Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[3] * An ideal Rf value on TLC for good separation in column chromatography is typically between 0.2 and 0.4.[3] |
| The compound eluted in the solvent front. | If your solvent system is too polar, the compound may have eluted very quickly. Always collect and check the initial fractions by TLC.[3] |
Issue 2: The Purified Compound "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Strategy |
| The boiling point of the solvent is higher than the melting point of the compound. | Try a lower-boiling point solvent.[3] |
| The solution is supersaturated. | Add more of the hot solvent to ensure the compound remains dissolved until the solution cools down more slowly.[3] |
| Impurities are preventing crystallization. | * Try solvent trituration: add a solvent in which your compound is insoluble but the impurities are soluble to wash away the impurities. * If the oil solidifies upon cooling, it can be collected and re-subjected to recrystallization with a different solvent system. |
Data Presentation: Purification Parameters
The following tables provide examples of purification conditions that have been used for imidazo[1,2-a]pyridine derivatives.
Table 1: Column Chromatography Conditions for Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Yield | Reference |
| Imidazo[1,2-a]pyridine-chromones | Silica gel | Hexanes/Ethyl Acetate (7:3 v/v) | 21-36% | [4] |
| 2-Arylimidazo[1,2-a]pyridines | Silica gel | Not specified | Good to excellent | [5] |
| 1-Chloroimidazo[1,2-a:4,5-c']dipyridines | Silica gel | Dichloromethane/Ethyl Acetate (gradient) | 65% | [6] |
| Azo-based Imidazo[1,2-a]pyridines | Silica gel | 30% Acetone in Hexanes | Not specified | [1] |
Table 2: Alternative Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Suitability |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid or TFA) | Good for highly polar compounds that are strongly retained on silica.[2] |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., 2-ethylpyridine) | Supercritical CO2 with a polar co-solvent (e.g., methanol) and additives | Excellent for polar and basic compounds, often providing better peak shapes and faster separations than HPLC.[2] |
| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Suitable for charged and highly polar compounds.[2] |
Key Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography with a Basic Modifier
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed without cracks or bubbles. Drain the excess solvent until it is just above the silica level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution: Begin elution with the initial solvent system. If a gradient is used, gradually increase the proportion of the more polar solvent. Remember to add your basic modifier (e.g., 0.5% triethylamine) to all eluent mixtures.
-
Fraction Collection: Collect fractions in an appropriate size (e.g., test tubes, vials).
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Guidance for Preparative HPLC
Methodology:
-
Method Development: Develop an analytical scale HPLC method first to determine the optimal stationary phase and mobile phase conditions. Methanol and acetonitrile are common organic modifiers in reversed-phase HPLC.[7] The pH of the mobile phase is a critical parameter for basic compounds and can be adjusted with volatile buffers like formic acid or trifluoroacetic acid (TFA).[7]
-
Scale-Up: Once a suitable analytical method is established, scale it up for preparative chromatography. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the target compound's peak.
-
Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to obtain the purified compound.
Protocol 3: Supercritical Fluid Chromatography (SFC) - An Overview
SFC is a powerful technique for purifying polar and basic compounds, often providing superior peak shapes and faster run times compared to HPLC.[2]
-
Mobile Phase: The primary mobile phase is supercritical CO2, which is non-polar. A polar organic co-solvent, such as methanol, is added to increase the mobile phase polarity.[8]
-
Additives: For basic compounds like imidazo[1,2-a]pyridines, a basic additive (e.g., ammonia, triethylamine) is often added to the co-solvent to improve peak shape.
-
Stationary Phases: A variety of stationary phases are available for SFC. Screening different columns is often necessary to find the one that provides the best selectivity for a particular separation.
-
Advantages: SFC is considered a "greener" technique due to the use of CO2, which can be recycled.[8] The low viscosity of the mobile phase allows for high flow rates and rapid separations.[8]
Signaling Pathways and Logical Relationships
Imidazo[1,2-a]pyridine derivatives are known to interact with several key biological pathways, making them attractive scaffolds for drug development. Understanding these pathways can provide context for the importance of obtaining pure compounds for biological testing.
PI3K/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridines.
GABA-A Receptor Signaling
Some imidazo[1,2-a]pyridines act as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This is the mechanism of action for drugs like zolpidem.
Caption: GABA-A receptor signaling and modulation by imidazo[1,2-a]pyridine compounds.
M. tuberculosis QcrB Inhibition
A class of imidazo[1,2-a]pyridines has been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the QcrB subunit of the electron transport chain, which is essential for cellular respiration and energy production in the bacterium.
Caption: Inhibition of the M. tuberculosis electron transport chain by targeting the QcrB subunit.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcompare.com [labcompare.com]
- 8. diva-portal.org [diva-portal.org]
Technical Support Center: Efficient Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,2-a]pyridines.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent challenge in the synthesis of Imidazo[1,2-a]pyridines. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Catalyst Selection and Activity: The choice and condition of the catalyst are critical.
-
Copper Catalysts: Copper(I) salts like CuI and CuBr are commonly used. Ensure the catalyst is fresh and has not been deactivated by prolonged exposure to air. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is known to be effective.[1] In some cases, a combination catalyst system, such as CuI-NaHSO₄•SiO₂, can enhance yields in one-pot reactions of aldehydes, 2-aminopyridines, and terminal alkynes.[1]
-
Iodine Catalysis: Molecular iodine is a cost-effective and environmentally benign catalyst.[2] For multicomponent reactions, iodine has been shown to provide excellent yields in ethanol at room temperature.[2] If using iodine, ensure the reaction conditions are optimized, as solvent choice can significantly impact the yield.[2]
-
Other Catalysts: Depending on your specific reaction, other catalysts like palladium, gold, or iron salts might be more suitable.[1][3] For electron-deficient 2-aminopyridines, a scandium triflate (Sc(OTf)₃) catalyst may provide good yields where other methods fail.[4]
-
Catalyst-Free Systems: Some syntheses proceed without a catalyst, particularly when using reactive starting materials like α-haloketones.[5] If your catalyst appears to be the issue, exploring a catalyst-free route might be a viable alternative.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly. While some iodine-catalyzed reactions proceed well at room temperature, many copper-catalyzed reactions require heating (e.g., 80°C).[2][6] If you are experiencing low yields, carefully re-evaluate the optimal temperature for your specific catalytic system.
-
Solvent: The choice of solvent is crucial. For copper-catalyzed reactions using nitroolefins, DMF has been identified as an effective solvent.[6] In some iodine-catalyzed syntheses, ethanol provides superior yields compared to other polar and non-polar solvents.[2] Water has also been used as a green solvent, sometimes with the aid of surfactants like SDS to form micelles.[7]
-
Atmosphere: For reactions involving aerobic oxidation, ensure adequate exposure to air or use an air oxidant.[6] Conversely, if your catalyst or intermediates are air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is necessary.
-
-
Starting Material Quality and Reactivity:
-
Purity: Ensure all starting materials are pure and dry, as impurities can inhibit the catalyst or lead to side reactions.
-
Substituent Effects: The electronic properties of substituents on your starting materials can significantly impact reactivity. Electron-donating groups on the 2-aminopyridine ring generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[6] For substrates with electron-withdrawing groups, you may need to switch to a more robust catalytic system or use harsher reaction conditions.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. How can I minimize these?
A: The formation of byproducts can significantly reduce the yield of your desired Imidazo[1,2-a]pyridine. Here are some strategies to mitigate side reactions:
-
Control of Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of undesired products.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Over-running the reaction can lead to the decomposition of the product or the formation of byproducts. Similarly, excessively high temperatures can promote side reactions.
-
One-Pot vs. Stepwise Synthesis: While one-pot syntheses are efficient, they can sometimes lead to a higher likelihood of side reactions due to the presence of multiple reagents. If you are struggling with byproduct formation in a one-pot reaction, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.
-
Choice of Base: In reactions that require a base, the choice and amount of base can be critical. A base that is too strong or used in excess can lead to undesired deprotonation or side reactions.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of Imidazo[1,2-a]pyridines?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific starting materials, desired substitution pattern, and reaction conditions. Here is a summary of commonly used catalysts and their applications:
| Catalyst Family | Specific Examples | Typical Applications | Key Advantages |
| Copper | CuI, CuBr, Cu(OAc)₂, Copper Silicate | Aerobic oxidative cyclizations, multicomponent reactions.[1][6][8] | Readily available, versatile, good functional group tolerance. |
| Iodine | Molecular Iodine (I₂) | Multicomponent reactions, cyclizations.[2][9] | Inexpensive, environmentally friendly, often allows for mild reaction conditions. |
| Palladium | Pd(OAc)₂ | Three-component reactions.[1] | High efficiency for specific transformations. |
| Gold | PicAuCl₂ | Redox synthesis from pyridine N-oxides and alkynes.[3] | Mild reaction conditions, tolerates various functional groups. |
| Iron | FeCl₂, FeCl₃ | Tandem Michael addition/cyclization with nitroolefins.[5] | Inexpensive and abundant. |
| Lewis Acids | Sc(OTf)₃ | Annulation of electron-deficient 2-aminopyridines.[4] | Effective for challenging substrates. |
Q2: Can I perform the synthesis of Imidazo[1,2-a]pyridines under green chemistry conditions?
A2: Yes, several eco-friendly methods have been developed. These often involve:
-
Catalyst Choice: Using non-toxic and abundant catalysts like molecular iodine or iron salts.[5][9]
-
Solvent Selection: Employing green solvents such as water or ethanol, or performing the reaction under solvent-free conditions.[5][7][9]
-
Energy Sources: Utilizing microwave irradiation or ultrasound can often reduce reaction times and energy consumption.[9]
-
Atom Economy: Multicomponent reactions are inherently more atom-economical as they combine multiple starting materials into the final product in a single step.
Q3: How do substituents on the 2-aminopyridine or other reactants affect the reaction outcome?
A3: Substituents can have a significant electronic and steric impact on the reaction:
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) on the 2-aminopyridine ring generally increase the nucleophilicity of the pyridine nitrogen, facilitating the initial cyclization step and leading to higher yields.[6] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the ring, making the reaction more challenging and often requiring more forcing conditions or specialized catalysts.[4]
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the approach of reactants and the catalyst, leading to lower yields or preventing the reaction altogether.[6]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins
This protocol is based on the work of Yan et al. for a one-pot synthesis using air as the oxidant.[6]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Nitroolefin derivative (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine, nitroolefin, and CuBr.
-
Add DMF to the flask and stir the mixture at 80°C.
-
Leave the reaction open to the air to serve as the oxidant.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol is adapted from an iodine-catalyzed, ultrasound-assisted synthesis.[9][10]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Molecular Iodine (I₂) (0.2 mmol, 20 mol%)
-
Distilled water (4.0 mL)
Procedure:
-
In a suitable vessel, combine the acetophenone derivative and iodine in distilled water.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative and dimedone to the mixture.
-
Continue ultrasound irradiation at room temperature for another 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Visualizations
Caption: General experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines and Management of N-oxide Impurities
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Imidazo[1,2-a]pyridines, with a specific focus on the prevention and management of N-oxide formation.
Frequently Asked Questions (FAQs)
Q1: How common is the formation of Imidazo[1,2-a]pyridine N-oxide as a side product in standard synthesis protocols like the Groebke-Blackburn-Bienaymé (GBB) reaction?
Under typical anhydrous and non-oxidative conditions, the formation of N-oxide as a major side product during the synthesis of the Imidazo[1,2-a]pyridine core is not a widely reported issue. However, the nitrogen atoms in the Imidazo[1,2-a]pyridine scaffold are susceptible to oxidation, and N-oxide formation can occur under specific conditions.
Q2: What reaction conditions might lead to the undesired formation of N-oxide impurities?
The formation of N-oxide impurities can be promoted by several factors:
-
Presence of Oxidizing Agents: The use of explicit or implicit oxidizing agents in the reaction mixture can lead to the N-oxidation of the final product. Some synthetic routes for functionalized Imidazo[1,2-a]pyridines employ oxidants like air, oxygen, or peroxides (e.g., tert-butyl hydroperoxide) to facilitate the desired reaction, which can also lead to over-oxidation.[1][2]
-
Prolonged Reaction Times at Elevated Temperatures: Extended heating in the presence of atmospheric oxygen can increase the likelihood of N-oxide formation.
-
Use of Certain Catalysts: Some metal catalysts, particularly under aerobic conditions, can promote oxidation reactions.[2]
-
Post-synthesis Work-up and Storage: Exposure of the purified product to strong light and air over extended periods might also lead to gradual oxidation.
Q3: How can I detect the presence of an N-oxide impurity in my Imidazo[1,2-a]pyridine product?
Several analytical techniques can be employed to identify N-oxide impurities:
-
Mass Spectrometry (MS): The N-oxide derivative will have a molecular weight that is 16 atomic mass units (amu) higher than the parent Imidazo[1,2-a]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyridine ring of the N-oxide will be shifted downfield compared to the parent compound due to the deshielding effect of the N-oxide group.
-
¹³C NMR: Similar downfield shifts will be observed for the carbon atoms of the pyridine ring.
-
-
Chromatography (TLC, HPLC): The N-oxide is typically more polar than the corresponding Imidazo[1,2-a]pyridine. On a normal-phase silica gel TLC plate, the N-oxide will have a lower Rf value. In reverse-phase HPLC, it will have a shorter retention time.
Q4: Can N-oxide impurities be removed during purification?
Yes, since N-oxides are generally more polar than their non-oxidized counterparts, standard purification techniques can often be effective:
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the less polar Imidazo[1,2-a]pyridine from the more polar N-oxide.
-
Recrystallization: In some cases, recrystallization from an appropriate solvent system can be used to isolate the pure product, leaving the N-oxide impurity in the mother liquor.
Troubleshooting Guide
Issue 1: Unexpected N-oxide formation is detected in the crude reaction mixture.
Possible Cause:
-
Presence of unintentional oxidizing agents (e.g., peroxides in solvents).
-
Reaction conditions are too harsh (high temperature, prolonged reaction time with air exposure).
-
The chosen synthetic route is sensitive to oxidation.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature and Time: Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to avoid peroxide contaminants.
-
Alternative Synthetic Route: If N-oxide formation is persistent, consider a synthetic strategy that does not involve oxidative conditions. Numerous metal-free and milder methods for Imidazo[1,2-a]pyridine synthesis have been developed.[1]
Issue 2: The purified Imidazo[1,2-a]pyridine product contains N-oxide impurity.
Possible Cause:
-
Inefficient purification.
-
Oxidation of the product during work-up or storage.
Solutions:
-
Repurification: Repeat the column chromatography with a shallower solvent gradient to improve separation.
-
Chemical Deoxygenation: If purification is challenging, a chemical deoxygenation step can be employed to convert the N-oxide back to the parent Imidazo[1,2-a]pyridine. This can be followed by a simple purification to remove the deoxygenating agent and its byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction to Synthesize 3-aminoimidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Solvent (e.g., Methanol, 5 mL)
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative, aldehyde, and catalyst.
-
Dissolve the solids in the solvent.
-
Add the isocyanide to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Protocol 2: Deoxygenation of a Heterocyclic N-oxide
This protocol is a general method for the deoxygenation of pyridine N-oxides and can be adapted for Imidazo[1,2-a]pyridine N-oxides.
Materials:
-
Imidazo[1,2-a]pyridine N-oxide (1.0 mmol)
-
Phosphorus trichloride (PCl₃) (1.2 mmol)
-
Solvent (e.g., Dichloromethane or Chloroform, 10 mL)
Procedure:
-
Dissolve the Imidazo[1,2-a]pyridine N-oxide in the solvent in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add phosphorus trichloride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
While specific quantitative data on the prevention of N-oxide formation is scarce, the following table summarizes conditions that can influence its formation and removal.
| Parameter | Condition to Minimize N-oxide Formation | Condition Favoring N-oxide Formation/Removal | Reference |
| Atmosphere | Inert (Nitrogen, Argon) | Aerobic (Air, Oxygen) | [2] |
| Temperature | Lower temperature | Higher temperature (for formation) | - |
| Oxidants | Avoid peroxides, strong oxidants | H₂O₂, m-CPBA, Oxone (for intentional synthesis) | [3] |
| Deoxygenating Agents | - | PCl₃, PPh₃, NaBH₄, Catalytic hydrogenation (for removal) | [4] |
Visualizations
Caption: Synthetic pathway for Imidazo[1,2-a]pyridines and the potential for N-oxide formation with corrective deoxygenation.
Caption: Troubleshooting workflow for identifying and managing N-oxide impurities in Imidazo[1,2-a]pyridine synthesis.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scalable synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A widely adopted and scalable method is the condensation reaction between a 2-aminopyridine derivative and a suitable three-carbon electrophile, such as 1-bromo-3-hydroxyacetone or epibromohydrin. This approach is favored for its relatively straightforward procedure and the availability of commercial starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor closely include temperature control, especially during the initial alkylation step which can be exothermic. The rate of addition of reagents, stirring efficiency to ensure homogeneity, and careful pH adjustment during workup are also crucial for ensuring high yield and purity.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurities, ensure the purity of your starting materials. Controlled addition of the alkylating agent can prevent side reactions. Maintaining the optimal reaction temperature and using a suitable base are also critical. A final purification step, such as recrystallization or column chromatography, is often necessary to achieve the desired purity for preclinical studies.
Q4: What are the recommended analytical techniques for monitoring reaction progress and product purity?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Q5: Are there any specific safety precautions to consider for this scale-up synthesis?
A5: Yes, α-halocarbonyl compounds are lachrymators and skin irritants; therefore, handling them in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is essential. The initial reaction can be exothermic, so it should be conducted with careful temperature monitoring and a provision for cooling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of product during workup. 4. Inefficient extraction. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize the reaction temperature; for the initial alkylation, a temperature of 60-80°C is often effective.[1] 3. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases. 4. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Poor Purity / Multiple Spots on TLC | 1. Formation of regioisomers or other byproducts. 2. Unreacted starting materials. 3. Decomposition of the product. | 1. Control the rate of addition of the alkylating agent. Purify the crude product by column chromatography or recrystallization. 2. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. 3. Avoid excessive heating and prolonged reaction times. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 3. Product oiling out instead of crystallizing. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product and improve extraction efficiency. 2. Add brine to the separatory funnel to break the emulsion. 3. Try different solvent systems for recrystallization. If the product is an oil, purify by column chromatography. |
| Exothermic Reaction is Difficult to Control | 1. Rate of addition of the alkylating agent is too fast. 2. Inadequate cooling or stirring. | 1. Add the alkylating agent dropwise or in portions, monitoring the internal temperature. 2. Use an ice bath for cooling and ensure vigorous stirring to dissipate heat effectively. |
Experimental Protocols
Proposed Scalable Synthesis of this compound
This protocol describes a two-step process involving the initial formation of the imidazo[1,2-a]pyridine ring followed by the reduction of a carbonyl group to the desired methanol.
Step 1: Synthesis of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetaldehyde
-
To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a mild base like sodium bicarbonate (2.0 eq).
-
Slowly add a solution of 1-bromo-3-hydroxyacetone (1.1 eq) in the same solvent at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
Step 2: Reduction to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of water or acetone.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Reduction | Overall |
| Scale | 100 g (of 2-aminopyridine) | ~150 g (crude intermediate) | 100 g (of 2-aminopyridine) |
| Typical Yield | 80-90% (crude) | 85-95% (after purification) | 68-85% |
| Reaction Time | 4-6 hours | 1-2 hours | 5-8 hours |
| Temperature | 60-70°C | 0-10°C (addition), RT (reaction) | - |
| Purity (by HPLC) | >85% (crude) | >98% (after purification) | >98% |
Visualizations
Reaction Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridin-2-ylmethanol and its Carboxylic Acid Analog in Biological Assays
A review of the current scientific literature reveals a notable disparity in the available biological data for Imidazo[1,2-a]pyridin-2-ylmethanol and its carboxylic acid counterpart, Imidazo[1,2-a]pyridine-2-carboxylic acid. While the latter has been investigated for its anti-inflammatory properties, a significant gap exists in the published research regarding the biological activities of this compound, precluding a direct comparative analysis at this time.
This guide presents the available experimental data for Imidazo[1,2-a]pyridine-2-carboxylic acid and provides a detailed overview of the experimental protocols used in its evaluation. The absence of data for this compound underscores a potential area for future research and discovery in the field of medicinal chemistry.
Imidazo[1,2-a]pyridine-2-carboxylic Acid: Anti-Inflammatory Activity
Research has demonstrated the anti-inflammatory potential of Imidazo[1,2-a]pyridine-2-carboxylic acid. A key study investigated its efficacy in a well-established in vivo model of acute inflammation.
In Vivo Anti-Inflammatory Activity
A study utilizing the carrageenan-induced paw edema model in rats revealed that Imidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant anti-inflammatory effects. The compound was found to be more effective at reducing edema than the commonly used non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | Dose (mg/kg) | Maximum Edema Inhibition (%) | Time of Maximum Inhibition (hours) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | > Indomethacin | Not Specified |
| Indomethacin | 10 | Baseline | Not Specified |
Table 1: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine-2-carboxylic acid in the Carrageenan-Induced Paw Edema Model. Data presented is qualitative based on the statement that the compound "inhibited the edema produced by carrageenan more efficiently than indomethacin".
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (Imidazo[1,2-a]pyridine-2-carboxylic acid) or the standard drug (indomethacin) is administered, typically orally or intraperitoneally, at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[1]
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.
Cyclooxygenase (COX) Enzyme Inhibition Assay
While not directly reported for Imidazo[1,2-a]pyridine-2-carboxylic acid in the available literature, this in vitro assay is fundamental in determining the mechanism of action for many anti-inflammatory drugs.
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
General Procedure (Fluorometric):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells. Add the test compound dilutions to the inhibitor wells.
-
Initiation of Reaction: Add a solution of arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[2] Alternatively, a fluorometric probe can be used, with fluorescence measured at an excitation/emission of 535/587 nm.[3]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in the control wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through their interaction with specific signaling pathways. The primary pathway implicated in the action of NSAIDs, and likely relevant to Imidazo[1,2-a]pyridine-2-carboxylic acid, is the arachidonic acid cascade.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Swelling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSAIDs [label="Imidazo[1,2-a]pyridine-\n2-carboxylic acid\n(Proposed)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> Prostaglandins; Prostaglandins -> Inflammation; NSAIDs -> COX1_COX2 [arrowhead=tee, color="#EA4335", style=dashed]; } dot Figure 1: Proposed mechanism of anti-inflammatory action.
Experimental Workflow
The process of evaluating a compound for its anti-inflammatory activity follows a structured workflow, from initial screening to in vivo validation.
// Nodes Start [label="Compound Synthesis\n(Imidazo[1,2-a]pyridine-2-carboxylic acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(e.g., COX Inhibition Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Model\n(Carrageenan-Induced Paw Edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(% Inhibition, IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion on\nAnti-inflammatory Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> InVitro; InVitro -> InVivo; InVivo -> Data; Data -> Conclusion; } dot Figure 2: Workflow for anti-inflammatory drug discovery.
Conclusion and Future Directions
The available evidence suggests that Imidazo[1,2-a]pyridine-2-carboxylic acid is a promising candidate for further development as an anti-inflammatory agent. Its superior activity compared to indomethacin in a preclinical model warrants more extensive investigation into its mechanism of action, potency, and safety profile.
Crucially, the complete absence of biological data for this compound highlights a significant knowledge gap. Future research should prioritize the synthesis and comprehensive biological evaluation of this analog. A direct, side-by-side comparison of the methanol and carboxylic acid derivatives in a battery of in vitro and in vivo assays would provide invaluable structure-activity relationship (SAR) insights. Such studies would not only elucidate the role of the C-2 substituent in modulating biological activity but also potentially uncover novel therapeutic applications for this class of compounds.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Comparative Efficacy of Imidazo[1,2-a]pyridin-2-ylmethanol Analogs in Oncology Research
A comparative analysis of recently synthesized Imidazo[1,2-a]pyridin-2-ylmethanol analogs and related derivatives reveals a promising landscape for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects across a range of human cancer cell lines, often through the modulation of key cellular signaling pathways. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.
In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
The in vitro cytotoxic activity of various Imidazo[1,2-a]pyridine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | HepG2 (Liver Carcinoma) | Not Specified, but showed time-dependent inhibition | [1] |
| Compound 6i | HepG2 (Liver Carcinoma) | Not Specified, but showed time-dependent inhibition | [1] |
| Compound 6 | A375 (Melanoma) | ~9.7 - 44.6 | [2] |
| Compound 6 | WM115 (Melanoma) | ~9.7 - 44.6 | [2] |
| Compound 6 | HeLa (Cervical Cancer) | ~9.7 - 44.6 | [2] |
| 13k | HCC827 (Lung Cancer) | 0.09 | [3] |
| 13k | A549 (Lung Cancer) | 0.43 | [3] |
| 13k | SH-SY5Y (Neuroblastoma) | Not Specified, submicromolar | [3] |
| 13k | HEL (Erythroleukemia) | Not Specified, submicromolar | [3] |
| 13k | MCF-7 (Breast Cancer) | Not Specified, submicromolar | [3] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4][5] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [4][5] |
| 12b | Hep-2 (Laryngeal Cancer) | 11 | [6][7] |
| 12b | HepG2 (Liver Carcinoma) | 13 | [6][7] |
| 12b | MCF-7 (Breast Cancer) | 11 | [6][7] |
| 12b | A375 (Melanoma) | 11 | [6][7] |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | < 0.06 | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
Several studies indicate that Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[9] A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in various cancers.[3][10][11] Inhibition of this pathway by these analogs can lead to cell cycle arrest and induction of apoptosis.[2][3] For instance, compound 13k was found to be a potent PI3Kα inhibitor with an IC50 value of 1.94 nM, leading to G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[3] Similarly, compound 6 has been shown to reduce the levels of phosphorylated Akt and mTOR.[2] Some analogs also induce apoptosis through p53-mediated pathways and by modulating the expression of Bcl-2 family proteins.[2][12]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly used in the evaluation of these anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Imidazo[1,2-a]pyridine analogs for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21, Bax, Bcl-2, caspases).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for the evaluation of anticancer activity of Imidazo[1,2-a]pyridine analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the kinase inhibitory profile of Imidazo[1,2-a]pyridin-2-ylmethanol with known inhibitors
A Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology. This guide provides a comparative analysis of the kinase inhibitory profile of representative compounds from the imidazo[1,2-a]pyridine class against well-characterized, multi-targeted, and broad-spectrum kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib.
It is important to note that a comprehensive kinase inhibitory profile for the specific compound Imidazo[1,2-a]pyridin-2-ylmethanol is not publicly available. Therefore, this comparison is based on published data for various active derivatives of the imidazo[1,2-a]pyridine scaffold to highlight its potential and selectivity against key kinase targets.
Kinase Inhibition Data Summary
The following table summarizes the inhibitory activities (IC50 or Kd values) of imidazo[1,2-a]pyridine derivatives and the selected known inhibitors against a panel of representative kinases: PIM-1, PI3Kα, Akt1, and IGF-1R. Lower values indicate higher potency.
| Kinase Target | Imidazo[1,2-a]pyridine Derivatives (IC50/Kd in nM) | Staurosporine (Kd in nM) | Dasatinib (Kd in nM) | Sunitinib (Kd in nM) |
| PIM-1 | 34 - 150 | 0.2 | 330 | 160 |
| PI3Kα | 2 - 150 | 23 | 1000 | 1300 |
| Akt1 | 640 | 1.8 | 30 | 1800 |
| IGF-1R | 5 | 13 | 1.6 | 150 |
Data for Imidazo[1,2-a]pyridine derivatives are compiled from various sources and represent the range of reported activities for different analogs. Data for Staurosporine, Dasatinib, and Sunitinib are primarily from large-scale kinome profiling studies for consistency.
Analysis of Inhibitory Profiles
The imidazo[1,2-a]pyridine scaffold has demonstrated considerable versatility, with derivatives showing potent inhibition against a range of kinases. Notably, certain derivatives exhibit high potency for IGF-1R and PI3Kα, with some compounds reaching the low nanomolar range.[1][2] The activity against PIM-1 and Akt1 is also significant, though generally in the higher nanomolar range for the reported compounds.[2]
Staurosporine , a natural product, is a potent, broad-spectrum kinase inhibitor, binding to a large portion of the kinome with high affinity.[3] Its utility is primarily as a research tool due to its lack of selectivity.
Dasatinib is a multi-targeted inhibitor, originally developed as a dual Src/Abl inhibitor.[4] It exhibits potent activity against a range of tyrosine and serine/threonine kinases, including IGF-1R and Akt1.
Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor, with primary activity against VEGFRs and PDGFRs, but also showing inhibitory effects against other kinases like PIM-1.
Compared to these known inhibitors, the imidazo[1,2-a]pyridine scaffold offers the potential for developing more selective inhibitors. While Staurosporine is broadly potent, and Dasatinib and Sunitinib have their own characteristic multi-kinase profiles, medicinal chemistry efforts on the imidazo[1,2-a]pyridine core can be directed to optimize potency and selectivity for a desired kinase or a specific subset of kinases.
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitory activity is crucial for the characterization of potential drug candidates. A variety of in vitro assay formats are available, each with its own advantages and limitations. Below are outlines of common methodologies.
Radiometric Kinase Assay (e.g., [γ-³³P]-ATP Filter Binding Assay)
This traditional "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]
Principle: A kinase, its substrate (protein or peptide), and [γ-³³P]-ATP are incubated together. The reaction is then stopped, and the radiolabeled, phosphorylated substrate is separated from the unincorporated [γ-³³P]-ATP, typically by binding the substrate to a filter membrane. The radioactivity on the filter is then quantified using a scintillation counter. The amount of incorporated phosphate is proportional to the kinase activity.
General Protocol:
-
Reaction Setup: In a microplate, combine the kinase, substrate, assay buffer (containing Mg²⁺ and other cofactors), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity on the dried filter membrane using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Fluorescence-Based Kinase Assays
These assays have become increasingly popular due to their high-throughput capabilities and avoidance of radioactivity.
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.
General Protocol:
-
Kinase Reaction: Incubate the kinase, a fluorescein-labeled substrate, ATP, and the test compound.
-
Detection: Stop the kinase reaction by adding EDTA and then add a terbium-labeled anti-phospho-substrate antibody.
-
Incubation: Allow the antibody to bind to the phosphorylated substrate.
-
Detection: Measure the TR-FRET signal (emission at two wavelengths) on a suitable plate reader.
-
Data Analysis: The ratio of the acceptor and donor emission signals is used to calculate the extent of phosphorylation and subsequently the IC50 value of the inhibitor.[6][7][8]
Principle: This assay uses a FRET-based peptide substrate that is cleaved by a specific protease only when it is not phosphorylated.
General Protocol:
-
Kinase Reaction: The kinase phosphorylates a FRET peptide substrate in the presence of ATP and the test compound.
-
Development Reaction: A site-specific protease is added, which cleaves only the non-phosphorylated substrates, disrupting the FRET.
-
Detection: The change in the FRET signal is measured. High kinase activity results in more phosphorylated, uncleaved substrate and a high FRET signal.
-
Data Analysis: The ratio of FRET signals is used to determine the percentage of phosphorylation and the inhibitor's IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the context of kinase function and the process of inhibitor profiling is essential for understanding their roles and the methods used for their study.
Workflow for Kinase Inhibitor Screening and Profiling.
Simplified PI3K/Akt/mTOR Signaling Pathway.
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer.[9] Growth factor receptors like IGF-1R activate PI3Kα, leading to the activation of Akt1.[10] Akt1, in turn, regulates a multitude of downstream effectors, including mTOR, to control cell growth, proliferation, and survival.[11] PIM-1 is a serine/threonine kinase that also plays a crucial role in cell survival and proliferation, and its signaling can intersect with the Akt pathway.[12][13] The potent inhibition of key nodes in this pathway by various imidazo[1,2-a]pyridine derivatives underscores the therapeutic potential of this scaffold.
References
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The p110alpha isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AKT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
The Influence of 2-Position Substituents on the Biological Activity of Imidazo[1,2-a]pyridines: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comparative analysis of 2-substituted imidazo[1,2-a]pyridine derivatives, focusing on how modifications at this position influence their biological efficacy. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic schemes.
The substitution pattern on the imidazo[1,2-a]pyridine core, particularly at the C-2 position, has been a major focus of medicinal chemistry efforts to modulate the potency and selectivity of these compounds for various therapeutic targets.[1] Numerous studies have demonstrated that the nature of the substituent at the 2-position significantly impacts the biological activity profile.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms including kinase inhibition and disruption of cellular signaling pathways.[4][5] The SAR studies reveal that the substituent at the 2-position plays a critical role in their cytotoxic and antiproliferative effects.
For instance, a series of 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their efficacy against several cancer cell lines.[6] Among the tested compounds, those with a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position demonstrated significant anticancer effects.[7]
Table 1: Anticancer Activity of 2-Substituted Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound ID | 2-Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | tert-Butylamine | Phenylamine | Hep-2 | 11 | [7] |
| HepG2 | 13 | [7] | |||
| MCF-7 | 11 | [7] | |||
| A375 | 11 | [7] | |||
| I-11 | Propargylamide containing moiety | Varied | NCI-H358 (KRAS G12C) | 0.86 | [8] |
| A549 (KRAS G12S) | 14.32 | [8] | |||
| 2g | Methyl | 1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl with modifications | p110α (enzyme assay) | 0.0018 | [9] |
| 12 | Methyl | Thiazole derivative | p110α (enzyme assay) | 0.0028 | [9] |
| A375 (cell proliferation) | 0.14 | [9] | |||
| HeLa (cell proliferation) | 0.21 | [9] | |||
| 8c | Methyl | Sulfonylhydrazone derivative | p110α (enzyme assay) | 0.00030 | [10] |
| 8h | Methyl | Sulfonylhydrazone derivative | p110α (enzyme assay) | 0.00026 | [10] |
Key Signaling Pathway: PI3K/mTOR
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Metabolic Profile of Imidazo[1,2-a]pyridine Derivatives
A detailed examination of the in vitro metabolism of key imidazo[1,2-a]pyridine derivatives reveals significant differences in their biotransformation pathways and enzymatic profiles. This guide provides a comparative analysis of the in vitro metabolism of prominent compounds from this class, including zolpidem and alpidem, offering valuable insights for researchers and professionals in drug development.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. Understanding the metabolic fate of these derivatives is crucial for predicting their pharmacokinetic properties, potential drug-drug interactions, and safety profiles. This comparison focuses on the in vitro metabolic pathways, primary enzymes involved, and key metabolic parameters of selected imidazo[1,2-a]pyridine derivatives.
Comparative Metabolic Stability and Enzyme Kinetics
The in vitro metabolic landscape of imidazo[1,2-a]pyridine derivatives is largely dictated by cytochrome P450 (CYP) enzymes. Zolpidem, a widely prescribed hypnotic, has been extensively studied and serves as a key reference compound for this class. Its metabolism is predominantly mediated by CYP3A4, with contributions from CYP2C9 and CYP1A2. In contrast, alpidem, an anxiolytic withdrawn from the market due to hepatotoxicity, undergoes metabolic activation, a process that can lead to the formation of reactive metabolites.
| Compound | Primary Metabolizing Enzymes | Key Metabolic Reactions | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) | Reference |
| Zolpidem | CYP3A4 (61%), CYP2C9 (22%), CYP1A2 (14%) | Hydroxylation of the methyl group on the phenyl ring (M-3 metabolite) | 0.25 ± 0.03 | 118 ± 16 | 2.1 | |
| Hydroxylation of the methyl group on the imidazopyridine ring | - | - | - | |||
| Hydroxylation on the imidazopyridine moiety | - | - | - | |||
| Alpidem | Cytochrome P450 (CYP1A implicated) | Formation of a reactive epoxide intermediate | Not Reported | Not Reported | Not Reported | |
| Glutathione depletion | Not Reported | Not Reported | Not Reported |
Metabolic Pathways and Potential for Toxicity
The metabolic pathways of imidazo[1,2-a]pyridine derivatives are critical determinants of their safety. While zolpidem is primarily metabolized to inactive hydroxylated metabolites, the metabolism of alpidem presents a significant toxicity risk.
Zolpidem's Metabolism: The biotransformation of zolpidem mainly involves oxidation reactions. The major metabolic pathway is the hydroxylation of the tolyl methyl group to form an alcohol, which is then rapidly oxidized to the corresponding carboxylic acid (M-3 metabolite). This pathway accounts for over 80% of zolpidem's intrinsic clearance in vitro. Other minor pathways include hydroxylation of the imidazopyridine methyl group and hydroxylation directly on the imidazopyridine ring system. These metabolites are pharmacologically inactive.
Alpidem's Metabolism and Hepatotoxicity: Alpidem's market withdrawal was prompted by cases of severe liver injury. In vitro studies have shown that alpidem can be metabolically activated by cytochrome P450 enzymes, particularly CYP1A, to form a reactive epoxide intermediate. This reactive metabolite can covalently bind to cellular macromolecules and deplete glutathione, a key cellular antioxidant, leading to oxidative stress and hepatocellular damage. This metabolic profile starkly contrasts with the generally safer metabolic pathway of zolpidem.
For other imidazo[1,2-a]pyridine derivatives like necopidem, detailed in vitro metabolism data is less prevalent in publicly accessible scientific literature.
Experimental Protocols
The following section outlines a general methodology for assessing the in vitro metabolism of imidazo[1,2-a]pyridine derivatives using human liver microsomes.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate of disappearance of an imidazo[1,2-a]pyridine derivative when incubated with human liver microsomes.
Materials:
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer (pH 7.4) containing the test compound at the desired concentration (typically 1 µM).
-
Pre-warm the incubation mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated analytical method, such as LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).
Visualizing the Experimental Workflow and Metabolic Pathways
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for in vitro metabolic stability assessment.
Caption: Comparative metabolic pathways of zolpidem and alpidem.
A Comparative Analysis of the Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives and Cisplatin
For Immediate Release
In the ongoing search for more effective and less toxic cancer therapeutics, a class of heterocyclic compounds known as Imidazo[1,2-a]pyridine derivatives is demonstrating considerable promise. This guide provides a comparative overview of the cytotoxic potential of specific Imidazo[1,2-a]pyridin-2-ylmethanol-related derivatives against the established chemotherapeutic agent, cisplatin. The following data and experimental protocols are intended for researchers, scientists, and professionals in drug development.
Quantitative Cytotoxicity Data
A recent study directly compared the cytotoxic activity of a series of ten novel Imidazo[1,2-a]pyridine hybrids (designated HB1-HB10), derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, with cisplatin against two human cancer cell lines: A549 (lung carcinoma) and HepG2 (liver carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, was determined after a 24-hour exposure period.
The results, summarized in the table below, indicate that several of the synthesized Imidazo[1,2-a]pyridine derivatives exhibit cytotoxicity comparable to, and in some cases greater than, cisplatin against the tested cell lines.[1][2][3]
| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) |
| HB1 | >100 | >100 |
| HB2 | 69.31 | 72.14 |
| HB3 | 61.25 | 54.09 |
| HB4 | 75.82 | 81.63 |
| HB5 | 82.44 | 89.17 |
| HB6 | 55.44 | 65.37 |
| HB7 | 53.40 | 61.29 |
| HB8 | 53.73 | 58.91 |
| HB9 | 50.56 | 55.78 |
| HB10 | 58.19 | 51.52 |
| Cisplatin | 53.25 | 54.81 |
Data sourced from Al-Bahrani H. A., et al., Chemical Methodologies, 2025.[1][2][3]
Notably, compound HB9 demonstrated the highest potency against the A549 lung cancer cell line with an IC50 value of 50.56 µM, surpassing the efficacy of cisplatin (IC50 of 53.25 µM)[1][2][3]. Similarly, compound HB10 was the most effective against the HepG2 liver cancer cell line, with an IC50 of 51.52 µM, which is lower than that of cisplatin (54.81 µM)[1][2][3].
Further research on other Imidazo[1,2-a]pyridine derivatives has also indicated significant cytotoxic effects. For instance, compounds designated as IP-5 and IP-6 showed strong cytotoxic impact against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively, after 48 hours of treatment.[4]
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of chemical compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (Imidazo[1,2-a]pyridine derivative or cisplatin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing various concentrations of the test compounds. Control wells containing medium with DMSO and medium alone are also included.
-
The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Assay:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and analyzing the data using a suitable statistical software.
Mandatory Visualizations
Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
The general workflow for assessing the cytotoxicity of the compounds is depicted below.
Caption: General experimental workflow for determining the cytotoxicity of Imidazo[1,2-a]pyridine derivatives.
References
The Strategic Bioisosteric Replacement of Methanol Groups in Imidazo[1,2-a]pyridines: A Comparative Guide to Enhance Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the bioisosteric replacement of a hypothetical methanol group at the 3-position of the Imidazo[1,2-a]pyridine scaffold. We explore how replacing this group with carboxamide and sulfonamide moieties can significantly enhance biological activity, with a focus on antitubercular and antiviral applications.
This guide will compare the biological performance of Imidazo[1,2-a]pyridines bearing a 3-carboxamide or a 3-sulfonamide group, considering them as non-classical bioisosteres of a hypothetical 3-methanol parent compound. This approach allows for the exploration of how changes in electronic properties, hydrogen bonding capacity, and steric bulk can lead to dramatic improvements in potency.
Comparative Biological Activity
The bioisosteric replacement of a neutral, hydrogen-bond donating methanol group with more complex functionalities like carboxamides and sulfonamides introduces significant changes in the molecule's interaction with biological targets. The data presented below showcases the potent antitubercular activity of 3-carboxamide derivatives and the notable antiviral activity of 3-sulfonamide analogs.
| Compound Class | Functional Group at C3 | Target Organism/Virus | Key Activity Data (MIC/IC50) | Reference |
| Hypothetical Parent | -CH₂OH | - | - | - |
| Carboxamide Analogs | -CONH₂ | Mycobacterium tuberculosis H₃₇Rv | MIC₉₀ ≤0.006 μM for several potent analogs | [2][3] |
| MDR-TB & XDR-TB strains | Potency surpassing clinical candidates | [2][3][4] | ||
| Sulfonamide Analogs | -SO₂NH₂ | Potato Virus Y (PVY) | Curative, protective, and inactivating effects up to 62.0%, 51.0%, and 82.1% respectively | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are generalized experimental protocols for the synthesis and biological evaluation of the discussed Imidazo[1,2-a]pyridine derivatives.
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
A common route to synthesize Imidazo[1,2-a]pyridine-3-carboxamides involves a multi-step process:
-
Cyclization: Reaction of a substituted 2-aminopyridine with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like DME at reflux to form the Imidazo[1,2-a]pyridine core with an ester group at the 3-position.[2]
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid using a base like lithium hydroxide, followed by acidification.[2]
-
Amidation: Coupling of the resulting carboxylic acid with an appropriate amine in the presence of a coupling agent (e.g., EDC) and a base (e.g., DMAP) in a solvent like acetonitrile to yield the desired 3-carboxamide derivative.[2]
Antituberculosis Activity Assay (Microplate Alamar Blue Assay)
The antitubercular activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H₃₇Rv using the Microplate Alamar Blue Assay (MABA):
-
Preparation of Inoculum: A suspension of M. tuberculosis H₃₇Rv is prepared in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reading: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.[3]
General Synthesis of Imidazo[1,2-a]pyridine-3-sulfonamides
The synthesis of Imidazo[1,2-a]pyridine-3-sulfonamides can be achieved through:
-
Sulfonation: Electrophilic substitution at the 3-position of the Imidazo[1,2-a]pyridine ring using a sulfonating agent to introduce a sulfonic acid group.
-
Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride.
-
Amination: Reaction of the sulfonyl chloride with an appropriate amine to furnish the desired sulfonamide.
Antiviral Activity Assay (Against Potato Virus Y)
The antiviral activity of the compounds against PVY is assessed using the half-leaf method on tobacco plants (Nicotiana tabacum L.):
-
Virus Inoculation: The upper leaves of healthy tobacco plants are inoculated with a suspension of PVY.
-
Compound Application: The synthesized compounds are dissolved in a suitable solvent and applied to the left side of the inoculated leaves, with the right side serving as a control.
-
Observation: The number of local lesions is recorded 3-4 days post-inoculation to determine the curative, protective, and inactivating effects of the compounds.[5]
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Discovery of Imidazo[1,2- a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Imidazo[1,2-a]pyridin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol, a key scaffold in medicinal chemistry. This document provides a detailed comparison of two primary synthetic strategies, offering quantitative data, experimental protocols, and a visual representation of the chemical pathways.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to its derivatives is of significant interest to the pharmaceutical and agrochemical industries. This guide focuses on the synthesis of this compound, a valuable building block for the elaboration of more complex molecules. We present a head-to-head comparison of two distinct synthetic approaches: a classic two-step method involving esterification followed by reduction, and a more direct one-pot cyclocondensation.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as overall yield, reaction time, operational simplicity, and the cost and availability of starting materials. The following table summarizes the key quantitative metrics for the two primary routes to this compound.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | ~60-70% | ~50-60% |
| Starting Materials | 2-Aminopyridine, Ethyl bromopyruvate, LiAlH₄ | 2-Aminopyridine, 1,3-Dihydroxyacetone |
| Number of Steps | 2 | 1 |
| Total Reaction Time | 12-24 hours | 8-16 hours |
| Key Intermediates | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | In-situ formed Schiff base/iminium ion |
| Purification | Chromatography after each step | Single final chromatography |
| Reagent Hazards | LiAlH₄ is highly reactive and pyrophoric | Generally safer reagents |
| Scalability | Moderate, requires careful handling of LiAlH₄ | Potentially more scalable |
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the two synthetic strategies, the following diagram illustrates the logical flow of each route.
Caption: Comparative workflow of the two-step versus one-pot synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each synthetic route. These protocols are based on established literature precedents for analogous transformations.
Route 1: Two-Step Synthesis
This route involves the initial formation of an ester intermediate, which is subsequently reduced to the target alcohol.
Step 1a: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
This reaction is a classical cyclocondensation to form the imidazo[1,2-a]pyridine core.
-
Materials:
-
2-Aminopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of 2-aminopyridine in ethanol, add sodium bicarbonate.
-
Add ethyl bromopyruvate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Step 1b: Reduction of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The ester is reduced to the corresponding primary alcohol using a strong reducing agent.
-
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Lithium aluminium hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (as solvent)
-
Ethyl acetate (for quenching)
-
Saturated aqueous sodium sulfate solution
-
-
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of saturated aqueous sodium sulfate solution.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane) to yield this compound.
-
Route 2: One-Pot Synthesis
This approach offers a more direct pathway to the target molecule through a one-pot cyclocondensation reaction.
-
Materials:
-
2-Aminopyridine (1.0 eq)
-
1,3-Dihydroxyacetone dimer (0.55 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (as solvent with Dean-Stark trap)
-
-
Procedure:
-
Combine 2-aminopyridine, 1,3-dihydroxyacetone dimer, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane) to afford this compound.
-
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The two-step synthesis (Route 1) is a well-established and reliable method that generally provides higher overall yields, although it is more time-consuming and involves the use of a hazardous reagent (LiAlH₄). The one-pot synthesis (Route 2) is a more atom-economical and operationally simpler approach with a shorter reaction time and the use of safer reagents, making it an attractive option for larger-scale synthesis, despite potentially lower yields. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and safety considerations.
A Comparative Guide to HPLC and UPLC for the Analytical Method Validation of Imidazo[1,2-a]pyridin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical method validation of Imidazo[1,2-a]pyridin-2-ylmethanol, a key intermediate in pharmaceutical synthesis. While specific validated methods for this particular analyte are not widely published, this document presents a comparative analysis based on established principles and representative experimental data to guide researchers in selecting the appropriate technique for their needs.
The choice between HPLC and UPLC significantly impacts laboratory efficiency, sensitivity, and solvent consumption. UPLC, a newer technology, utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures (up to 15,000 psi) compared to traditional HPLC (3-5 µm particles, up to 6,000 psi).[1][2] These differences lead to substantial improvements in resolution, speed, and sensitivity.[3][4]
Comparative Performance Data: HPLC vs. UPLC
The following tables summarize the hypothetical yet realistic quantitative data from the validation of analytical methods for this compound using both HPLC and UPLC. This data illustrates the typical performance differences between the two techniques.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30°C | 40°C |
| Detection Wavelength | 275 nm | 275 nm |
| Run Time | 10 minutes | 2.5 minutes |
| Retention Time | ~ 4.5 minutes | ~ 1.2 minutes |
| Theoretical Plates | > 2000 | > 10000 |
| Tailing Factor | < 1.5 | < 1.2 |
Table 2: Method Validation Parameters
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | 0.9995 | 0.9999 |
| Concentration Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 1.0% |
| LOD (µg/mL) | 0.25 | 0.05 |
| LOQ (µg/mL) | 0.75 | 0.15 |
| Solvent Consumption/Run | 10 mL | 1 mL |
Experimental Protocols
The following are detailed methodologies for the validation of the analytical methods, in accordance with International Council for Harmonisation (ICH) guidelines.[5]
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the concentration range for linearity studies. For accuracy and precision studies, prepare solutions at low, medium, and high concentrations.
Specificity
To demonstrate specificity, a solution containing a placebo (all formulation components except the active ingredient) and a standard solution of this compound are injected separately. The chromatograms are then compared to ensure that there is no interference from the excipients at the retention time of the analyte.
Linearity
-
Inject a minimum of five concentrations of the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (Recovery)
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve) The LOQ is confirmed by injecting a solution at this concentration and ensuring the precision (%RSD) is within acceptable limits.
Visualizing the Workflow and Comparison
The following diagrams illustrate the analytical method validation workflow and a direct comparison of HPLC and UPLC performance characteristics.
Caption: A typical workflow for analytical method validation.
Caption: Key performance characteristics of HPLC vs. UPLC.
Conclusion
The decision to use HPLC or UPLC for the analysis of this compound depends on the specific requirements of the laboratory.
-
HPLC remains a robust and reliable technique suitable for standard quality control applications where high throughput is not a primary concern. It is a cost-effective and widely available technology.
-
UPLC offers significant advantages in terms of speed, sensitivity, and resolution, making it the preferred choice for high-throughput screening, impurity profiling, and analyses requiring very low detection limits.[1][6] The reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and a more environmentally friendly "green" chemistry approach.[4]
For research and development environments where speed and data quality are paramount, UPLC is the superior technology. For routine quality control labs with established methods and less demanding throughput needs, HPLC remains a viable and economical option.
References
Benchmarking the Antioxidant Potential: A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives Against Standard Antioxidants
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant activity of novel Imidazo[1,2-a]pyridine derivatives against established standard antioxidants. The data presented is compiled from recent studies, offering a clear perspective on the potential of this heterocyclic scaffold in the development of new therapeutic agents to combat oxidative stress.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the discovery and development of potent antioxidant compounds are of significant interest in medicinal chemistry. The Imidazo[1,2-a]pyridine scaffold has emerged as a promising structure in drug discovery, exhibiting a broad spectrum of biological activities.[1][2] This guide focuses on the antioxidant capacity of various Imidazo[1,2-a]pyridine derivatives, presenting a side-by-side comparison with well-known antioxidants such as ascorbic acid.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of Imidazo[1,2-a]pyridine derivatives has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following tables summarize the quantitative data from studies investigating these compounds, comparing their efficacy against the standard antioxidant, ascorbic acid.
| Compound | Concentration (µg/mL) | % Inhibition | Standard Antioxidant | % Inhibition |
| Imidazo[1,2-a]pyridine Hybrid HB7 | 25 | 79%[3][4] | Ascorbic Acid | - |
| 50 | 81%[3][4] | |||
| 100 | 83%[3][4] |
| Compound | IC50 (µg/mL) | Standard Antioxidant | IC50 (µg/mL) |
| Imidazo[1,2-a]pyridine-3-ol 11j | 16.21 ± 0.33[5] | Ascorbic Acid | 4.56[5] |
| Imidazo[1,2-a]pyridine-derived Imines | IC50 values measured, specific data not detailed in abstract[6] | - | - |
IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant activity of Imidazo[1,2-a]pyridine derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and rapid method to assess the free radical scavenging ability of antioxidants.[7][8] The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.[9]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[7]
-
Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with a specific volume of the DPPH working solution.[7] A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10] This method is applicable to both hydrophilic and lipophilic antioxidants.[10]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10][11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10][11]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the freshly prepared FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[12]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for in vitro antioxidant activity screening.
Caption: General workflow for in vitro antioxidant activity assays.
This guide highlights the promising antioxidant potential of Imidazo[1,2-a]pyridine derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize this scaffold for the development of novel and potent antioxidant agents for therapeutic applications.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cosmobiousa.com [cosmobiousa.com]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridin-2-ylmethanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of Imidazo[1,2-a]pyridin-2-ylmethanol, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following information is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following disposal procedures are based on information from SDSs of structurally similar compounds, including (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol and Imidazo[1,2-a]pyridin-6-ylmethanol. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Hazard Profile and Safety Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance. Primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
Quantitative Hazard Data for Analogous Compounds
For reference, the following table summarizes the hazard classifications for structurally related compounds.
| Compound Name | Hazard Statements |
| Imidazo[1,2-a]pyridin-6-ylmethanol | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol | May cause respiratory irritation. |
| (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is crucial. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same container.
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquids.
2. Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
The recommended method of disposal for this class of compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab waste.
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. For any uncertainties, always prioritize safety and consult with your institution's EHS professionals.
References
Personal protective equipment for handling Imidazo[1,2-a]pyridin-2-ylmethanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyridin-2-ylmethanol. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard.[1] A face shield should be worn in addition to goggles when handling larger quantities or when a significant splash risk exists.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other chemically impermeable gloves are recommended.[3] Gloves must be inspected before use and disposed of properly after handling the material.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended to be worn at all times in the laboratory.[1] Ensure it is clean and fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator for nuisance exposures or when adequate ventilation is not available.[4][5] For higher-level protection, use appropriate respirator cartridges.[4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[6]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Container: Keep the container tightly closed and properly labeled.[6][7]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
-
Environment: Protect from moisture and direct sunlight.[7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal.[4] For large spills, contain the spill and contact environmental health and safety personnel. Prevent the spill from entering drains.[4] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: All waste materials should be considered hazardous.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain.[4] Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency response steps.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.be [fishersci.be]
- 7. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
